N-(1-BENZOYL-4-PIPERIDYL)-N'-PHENYLUREA
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzoylpiperidin-4-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(15-7-3-1-4-8-15)22-13-11-17(12-14-22)21-19(24)20-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPIPOADUOYADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Characteristics and Profiling of Novel Benzoylphenylurea Derivatives
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Development Scientists
Executive Summary
Benzoylphenylureas (BPUs) represent a privileged scaffold in bioactive chemistry, historically dominant as Insect Growth Regulators (IGRs) via chitin synthesis inhibition and increasingly prominent in oncology as tubulin polymerization inhibitors.[1] However, the translational potential of novel BPU derivatives is frequently bottlenecked by their inherent physicochemical limitations: high lipophilicity (LogP > 4.0) and poor aqueous solubility .
This technical guide dissects the physicochemical architecture of novel BPU derivatives. It provides a structural analysis of how specific substitutions modulate solubility and potency, alongside rigorous, self-validating protocols for their synthesis and characterization.
Molecular Architecture & Design Strategy
The BPU pharmacophore consists of three distinct domains: the Benzoyl moiety (A-ring) , the Urea bridge , and the Phenyl/Aryl moiety (B-ring) . Modifications in these regions alter the electronic distribution and steric bulk, directly impacting the Hammett substituent constants (
Structural Activity Relationship (SAR) Map
The following diagram illustrates the critical modification sites and their physicochemical impact.
Figure 1: Structural dissection of the Benzoylphenylurea scaffold highlighting key regions for physicochemical optimization.
Key Physicochemical Parameters
Lipophilicity (LogP/LogD)
High lipophilicity is the hallmark of BPUs, driving their ability to penetrate insect cuticles or cancer cell membranes. However, excessive lipophilicity (LogP > 6) leads to sequestration in adipose tissue and poor systemic distribution.
-
Standard BPUs (e.g., Diflubenzuron): LogP
3.8 – 4.0. -
Novel Anticancer Derivatives: Often engineered with polar heterocycles (pyridines, pyrimidines) to lower LogP to the optimal 2.0 – 3.5 range for oral bioavailability.
Aqueous Solubility & pKa
The urea bridge is weakly acidic (pKa
-
Solubility Challenge: Most BPUs have aqueous solubility < 1 mg/L.
-
Optimization Strategy: Incorporating basic nitrogen atoms (e.g., pyridyl groups) on the B-ring allows for salt formation (hydrochlorides/tosylates), significantly enhancing aqueous solubility without compromising the neutral active form required for membrane permeation.
Crystal Lattice Energy
BPUs typically exhibit high melting points (often >200°C), indicative of strong intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice. High lattice energy acts as a barrier to dissolution. Disrupting this packing via ortho-substitution or introducing asymmetric bulk can lower melting points and improve dissolution rates.
Comparative Data: Insecticidal vs. Antitumor BPUs
| Parameter | Insecticidal BPUs (e.g., Bistrifluron) | Antitumor BPUs (e.g., Sulfonyl-derivatives) | Impact |
| LogP | 4.5 – 6.0 | 2.0 – 4.0 | High LogP aids cuticular penetration; lower LogP aids biodistribution. |
| Aqueous Solubility | Very Low (< 50 | Moderate (with salt formation) | Critical for formulation (EC vs. Oral Tablet). |
| A-Ring Subs. | 2,6-Difluoro / 2-Chloro | Variable (often 2-Nitro or unsubstituted) | 2,6-F blocks enzymatic hydrolysis. |
| Bridge Stability | High (pH 5-7) | Moderate | Susceptible to base-catalyzed hydrolysis. |
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Synthesis of Novel BPU Derivatives
Rationale: The reaction between a benzoyl isocyanate and an aniline is the most efficient route, avoiding the use of toxic phosgene gas.
Workflow Diagram:
Figure 2: Step-by-step synthesis workflow with integrated validation checkpoints.
Detailed Steps:
-
Isocyanate Formation: Dissolve the substituted benzamide (1.0 eq) in dry dichloroethane (DCE). Add oxalyl chloride (1.2 eq) dropwise. Reflux for 16 hours.
-
Validation: Aliquot a sample for IR spectroscopy. The appearance of a strong, sharp peak at 2240–2260 cm⁻¹ confirms the formation of the benzoyl isocyanate intermediate. Do not proceed if this peak is weak or absent.
-
-
Coupling: Cool the mixture to 0°C. Dissolve the target aniline (1.0 eq) in DCE and add slowly to the isocyanate solution. Stir at room temperature for 6–12 hours.
-
Purification: The product typically precipitates. Filter and wash with cold ether. Recrystallize from ethanol/DMF.
-
Validation: 1H-NMR must show two distinct singlets for the urea protons (-CONHCONH-) in the downfield region (typically
9.0–11.0 ppm). These must disappear upon D₂O shake.
-
Protocol B: Lipophilicity Determination (HPLC Method)
Rationale: Traditional shake-flask methods are tedious for highly lipophilic compounds. RP-HPLC provides a faster, correlative measure of hydrophobicity.
-
Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).
-
Mobile Phase: Isocratic Methanol/Water (85:15 v/v) adjusted to pH 7.4.
-
Calibration: Inject a mixture of 5 reference standards with known LogP values (e.g., acetanilide, toluene, naphthalene, phenanthrene, DDT).
-
Calculation: Plot
(capacity factor) vs. Literature LogP. Where is retention time and is the dead time (determined by uracil injection). -
Self-Validation: The
of the calibration curve must be >0.98. If lower, recalibrate or check column performance.
References
-
Synthesis and Antitumor Activities of Novel Benzoylphenylurea Derivatives. Source: Chemical and Pharmaceutical Bulletin (1991).[2] URL:[Link] Relevance: Foundational work on N-(2-nitrobenzoyl) derivatives and their structure-activity relationship against leukemia.[2]
-
Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Source: Molecules (2023).[3] URL:[Link] Relevance: detailed spectral data (NMR, HRMS) and bioassay protocols for pyrimidine-substituted BPUs.
-
Physicochemical Properties of Bistrifluron, Benzoylphenylurea Insecticide. Source: Korean Journal of Environmental Agriculture (2007).[4] URL:[Link] Relevance: Provides specific data on hydrolysis rates and vapor pressure for fluorinated BPUs.
-
Benzoylurea Derivatives as a Novel Class of Antimitotic Agents: Synthesis, Anticancer Activity, and Structure−Activity Relationships. Source: Journal of Medicinal Chemistry (2008).[5] URL:[Link] Relevance: Discusses the tubulin inhibition mechanism and the importance of the 6-position substitution on the phenyl ring.
-
Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Source: International Journal of Molecular Sciences (2013). URL:[Link] Relevance: Covers bioisosteric replacement strategies and insecticidal evaluation protocols.[1]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Activities of Novel Benzoylphenylurea Derivatives [jstage.jst.go.jp]
An In-Depth Technical Guide to the In Silico Toxicity Prediction of N-Acylurea Derivatives
This guide provides researchers, toxicologists, and drug development professionals with a comprehensive framework for leveraging computational toxicology to assess the safety profiles of N-acylurea derivatives. We will move beyond a simple recitation of methods to explore the causal logic behind procedural choices, ensuring a robust and defensible in silico toxicological assessment.
Preamble: The N-Acylurea Scaffold and the Imperative for Predictive Toxicology
N-acylurea derivatives are a significant class of compounds in medicinal chemistry and chemical synthesis, recognized for a spectrum of biological activities.[1] Their synthesis is often a key step in developing new therapeutic agents.[1] However, the journey from a promising compound to a safe therapeutic is fraught with challenges, with toxicity being a primary cause of late-stage attrition.[2] The formation of N-acylurea can sometimes be an unintended side reaction, for example, during peptide coupling, which can compromise the purity and quality of the final product.[3] Furthermore, some urea derivatives have known toxicities, necessitating careful evaluation.[4]
In silico toxicology (IST), or computational toxicology, offers a powerful, resource-efficient paradigm to front-load safety assessment.[5][6] By integrating computer technology with molecular biology and chemistry, we can predict potential toxicities before a compound is ever synthesized, guiding safer and more efficient drug development.[5][7] This approach is increasingly recognized by regulatory bodies like the European Union's REACH and the OECD, provided the methods are properly validated and documented.[5]
This guide will detail a multi-pronged strategy for the toxicity prediction of N-acylurea derivatives, focusing on two core computational pillars: ligand-based (QSAR) and structure-based (Molecular Docking) methodologies, supplemented by a holistic ADMET profile analysis.
Part I: The Foundation - Data Acquisition and Curation
The predictive power of any in silico model is fundamentally limited by the quality and relevance of the data upon which it is built. A robust data acquisition and curation strategy is therefore the non-negotiable first step.
Sourcing Toxicological Data
For N-acylurea derivatives, relevant data may be sparse. The strategy involves searching for the specific compounds of interest, but also for structurally similar compounds, including other urea derivatives, to build a relevant chemical space.
Key Public Databases:
-
SuperToxic & TOXRIC: Comprehensive databases aggregating toxicological data from literature and other public sources, often classifying compounds by toxicity and providing measurement data.[8][9]
-
PubChem: Contains a wealth of information, including bioactivity and toxicity data submitted by various depositors. While vast, data quality can be variable and requires careful vetting.[10]
-
ToxCast/Tox21 & ACToR: The U.S. EPA's Aggregated Computational Toxicology Resource (ACToR) contains data from high-throughput screening programs, providing insights into potential mechanisms of toxicity.[11]
-
Chemical Carcinogenesis Research Information System (CCRIS): Maintained by the National Cancer Institute, it provides scientifically evaluated data on carcinogenicity and mutagenicity.[11]
The Curation Workflow: Ensuring Data Integrity
Raw data is rarely fit for modeling. Curation is a critical, multi-step process to standardize and clean the dataset.
Experimental Protocol: Dataset Curation
-
Data Aggregation: Collect data for relevant toxicological endpoints (e.g., cytotoxicity, mutagenicity, hepatotoxicity, cardiotoxicity) from the databases listed above.
-
Endpoint Standardization: Ensure consistency in units and endpoint measurements (e.g., convert all IC50, LD50 values to a standard molar unit like -log10(M)). For classification models, establish clear, mechanistically-justified thresholds for activity/inactivity.
-
Structural Standardization:
-
Use a cheminformatics toolkit (e.g., RDKit, ChemAxon) to neutralize salts, remove counter-ions, and standardize tautomeric and protonation states.
-
Convert all chemical representations to a uniform format, such as SMILES or SDF.
-
-
Removal of Duplicates and Inconsistencies: Identify and remove duplicate chemical structures. For compounds with conflicting toxicity values, a conservative approach is to either remove them or retain the most toxic reported value, with clear documentation of the choice.
-
Data Splitting: Divide the curated dataset into a training set (for model building) and an external test set (for validation). A typical split is 80% for training and 20% for testing, ensuring that the chemical diversity is represented in both sets.
Part II: Ligand-Based Toxicity Prediction - Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is founded on the principle that the biological activity of a chemical is directly related to its molecular structure.[12] By quantifying structural features (molecular descriptors), we can build mathematical models to predict the activity of new compounds.[13]
The QSAR Modeling Workflow
The development of a robust and predictive QSAR model is a systematic process, outlined below.
Caption: The systematic workflow for developing a predictive QSAR model.
Step-by-Step Protocol: Building a QSAR Model for Cytotoxicity
This protocol outlines the creation of a classification model to predict whether an N-acylurea derivative is cytotoxic.
-
Descriptor Calculation:
-
Rationale: To capture the physicochemical properties that govern toxicity, a diverse set of descriptors is necessary.[14] Hydrophobicity (LogP), electronic properties (HOMO/LUMO), and molecular size are often critical.[14][15]
-
Procedure: Using software like PaDEL-Descriptor or Mordred, calculate a range of 1D, 2D, and 3D descriptors for each molecule in the curated dataset. This includes constitutional, topological, geometric, and quantum-chemical descriptors.
-
-
Feature Selection:
-
Rationale: A high number of descriptors can lead to model overfitting. Feature selection identifies the most relevant descriptors, improving model robustness and interpretability.
-
Procedure: Apply algorithms such as Recursive Feature Elimination or correlation analysis to remove highly inter-correlated and non-informative descriptors.
-
-
Model Building:
-
Rationale: Both linear and non-linear methods can be effective, but non-linear models like Random Forest (RF) or Support Vector Machines (SVM) often perform better for complex biological endpoints.[14]
-
Procedure: Using the selected descriptors for the training set, build a classification model. For this example, we will use a Random Forest classifier, which is an ensemble method known for its high accuracy and resistance to overfitting.
-
-
Model Validation (Self-Validating System):
-
Rationale: Validation is crucial for establishing the trustworthiness and predictive power of the model, in line with OECD principles.[5][16] A model is not reliable without rigorous validation.
-
Procedure:
-
Internal Validation: Perform k-fold cross-validation (typically 5- or 10-fold) on the training set. This involves repeatedly splitting the training data, building models on a subset, and testing on the remainder.
-
External Validation: Use the model built on the entire training set to predict the toxicity of the independent test set (which was not used at all during model building).[12] This is the most stringent test of a model's real-world predictive ability.[12]
-
-
Data Presentation: Model Performance Metrics
The performance of the classification model should be summarized in a clear table.
| Metric | Description | Acceptable Value |
| Accuracy | Overall proportion of correct predictions. | > 0.7 |
| Sensitivity | Ability to correctly identify toxic compounds (True Positives). | > 0.7 |
| Specificity | Ability to correctly identify non-toxic compounds (True Negatives). | > 0.7 |
| F1 Score | The harmonic mean of precision and sensitivity. | > 0.7 |
| AUROC | Area Under the Receiver Operating Characteristic curve; measures discriminative power. | > 0.7 |
| Q² (Cross-Validated) | Coefficient of determination from cross-validation (for regression). | > 0.5 |
| R²_pred (External) | Coefficient of determination on the external test set (for regression). | > 0.6 |
Part III: Structure-Based Toxicity Prediction - Molecular Docking
While QSAR provides predictive models based on overall structure, molecular docking investigates the specific interactions between a compound and a biological target (e.g., a protein receptor or enzyme) associated with a toxicity pathway.[17][18] This provides a mechanistic hypothesis for a potential adverse outcome.
Identifying Potential Toxicity Targets
The first step is to identify proteins that, when modulated by a compound, could lead to toxicity. For N-acylurea derivatives, potential targets could include:
-
Cytochrome P450 (CYP) Enzymes: Inhibition of key CYPs (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions and altered metabolism.[19]
-
hERG Potassium Channel: Blockade of this channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiotoxicity.[20]
-
Nuclear Receptors (e.g., PXR, AhR): Unintended activation of these receptors can lead to endocrine disruption or induction of metabolizing enzymes.[19]
-
Specific Enzymes or Receptors: Depending on the therapeutic target, off-target binding can lead to adverse effects. For example, studies on N-allylthiourea derivatives have explored their interaction with the Epidermal Growth Factor Receptor (EGFR).[17][18]
The Molecular Docking Workflow
Caption: The procedural flow for a molecular docking simulation.
Step-by-Step Protocol: Docking N-Acylurea Derivatives to a CYP Enzyme
This protocol describes how to assess the potential for an N-acylurea derivative to inhibit a metabolizing enzyme like CYP3A4.
-
Target and Ligand Preparation:
-
Rationale: Both protein and ligand must be prepared to ensure correct protonation states, charges, and structural integrity for a biophysically meaningful simulation.
-
Procedure (Target): Download the crystal structure of the target protein (e.g., human CYP3A4) from the Protein Data Bank (PDB). Using software like UCSF Chimera or Maestro, remove water molecules and co-crystallized ligands, add hydrogen atoms, and repair any missing side chains or loops.
-
Procedure (Ligand): Generate the 3D conformation of the N-acylurea derivative. Assign partial charges using a method like Gasteiger.
-
-
Binding Site Definition:
-
Rationale: The docking algorithm needs to know where to search for potential binding poses.
-
Procedure: Define a "grid box" that encompasses the known active site of the enzyme. The location can be determined from the position of a co-crystallized ligand or from published literature.
-
-
Docking Simulation:
-
Rationale: The software systematically explores different orientations and conformations (poses) of the ligand within the binding site, calculating a score for each.
-
Procedure: Use a docking program like AutoDock Vina or Glide to perform the simulation. The program will generate a set of possible binding poses, ranked by a scoring function (e.g., binding affinity in kcal/mol).
-
-
Analysis and Interpretation:
-
Rationale: The raw score is only part of the story. A stable, low-energy pose with key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues provides a stronger hypothesis for binding.
-
Procedure:
-
Analyze the top-ranked poses. A lower binding energy suggests a more stable interaction. Some software provides a "Rerank Score," where a smaller value implies a more stable bond and higher biological activity.[17]
-
Visualize the best pose in the context of the protein's active site. Identify specific amino acid residues that form hydrogen bonds, pi-pi stacking, or hydrophobic interactions with the N-acylurea derivative.
-
Compare the binding mode and affinity to that of a known inhibitor. A similar binding affinity and interaction pattern suggest a higher likelihood of inhibitory activity.
-
-
Part IV: Integrating the Evidence - A Holistic ADMET Assessment
Toxicity is one component of a compound's overall ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.[21][22] Predicting this full profile provides a more complete picture of a compound's potential liabilities.
An integrated approach combines the predictions from QSAR, molecular docking, and dedicated ADMET models to build a comprehensive risk assessment.
Caption: Integrating multiple in silico methods for a comprehensive risk assessment.
For example, a potent N-acylurea derivative might be flagged for termination if QSAR models predict high mutagenicity, docking studies show strong potential for hERG channel blockade, and ADMET models predict the formation of reactive metabolites.[22] Conversely, a compound with a clean profile across these predictive models can be advanced with higher confidence.
Conclusion: The Role of In Silico Assessment in Modern Drug Development
The in silico toxicity prediction of N-acylurea derivatives is not a replacement for experimental testing, but a vital preceding step. It is a data-driven, hypothesis-generating process that enables researchers to fail compounds faster, cheaper, and earlier. By embracing a scientifically rigorous and validated computational approach, we can better navigate the complexities of drug discovery, prioritizing compounds with the highest probability of success and, ultimately, enhancing the safety of novel therapeutics. The methods outlined in this guide provide a robust framework for achieving this goal, grounding predictive science in the principles of expertise, trustworthiness, and authoritative validation.
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News-Medical. (2020). Validating the In-Silico Model for Toxicity Studies. [Link]
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Yaeghoobi, N., et al. (n.d.). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Semantic Scholar. [Link]
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Myatt, G. J., et al. (2018). In silico toxicology protocols. PMC - NIH. [Link]
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Valerio Jr, L. G. (2011). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. PMC - NIH. [Link]
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van der Mee, L., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science (RSC Publishing). [Link]
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van der Mee, L., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]
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Fiveable. (n.d.). N-acylurea Definition - Organic Chemistry Key Term. [Link]
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Yaeghoobi, N., et al. (2021). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. ResearchGate. [Link]
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ResearchGate. (n.d.). ADMET properties of the selected compounds. [Link]
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SaferWorldbyDesign. (2021). Use of in silico methods for assessing toxicity. YouTube. [Link]
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Drakulić, D., & Milićević, A. (2022). 'In silico' toxicology methods in drug safety assessment. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). N-Acylurea C. PubChem. [Link]
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Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. [Link]
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National Institute of Environmental Health Sciences. (n.d.). Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century. [Link]
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MDPI. (2021). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. [Link]
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Singh, S., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC - NIH. [Link]
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Li, Z., et al. (2024). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, Oxford Academic. [Link]
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JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. [Link]
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PubChem. (n.d.). QSAR models for predicting the acute toxicity of selected organic chemicals with diverse structures to aquatic non-vertebrates and humans. [Link]
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van der Mee, L., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ResearchGate. [Link]
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Optibrium. (n.d.). Which ADMET properties are important for me to predict?. [Link]
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Norinder, U., & Bergström, C. A. S. (2006). Prediction of ADMET Properties. PubMed. [Link]
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Elmore, A. R. (2005). Final report of the safety assessment of Urea. PubMed. [Link]
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Zhang, L., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC - NIH. [Link]
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Vedani, A., et al. (n.d.). Predicting the Toxic Potential of Drugs and Chemicals In Silico. Stiftung Forschung 3R. [Link]
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Schwarz, J., et al. (2009). SuperToxic: a comprehensive database of toxic compounds. PMC - NIH. [Link]
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Morton, J. T., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC - NIH. [Link]
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Wang, J., et al. (2024). 4D-QSAR, ADMET properties, and molecular dynamics simulations for designing N-substituted urea/thioureas as human glutaminyl cyclase inhibitors. PubMed. [Link]
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Toropov, A. A., & Toropova, A. P. (2008). QSAR modeling of acute toxicity by balance of correlations. PubMed. [Link]
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Makeen, H. A., & Albratty, M. (2023). 2D-QSAR, Molecular Docking, and in silicoPharmacokinetics Analysis on N-substituted Urea and Thiourea Derivatives as Tankyrase I. Indian Journal of Pharmaceutical Education and Research. [Link]
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Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]
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Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. [Link]
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Wu, L., et al. (2023). TOXRIC: a comprehensive database of toxicological data and benchmarks. PMC - NIH. [Link]
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Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC - NIH. [Link]
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Enhesa. (n.d.). Chemical Research | Database Descriptions. [Link]
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theoretical mechanism of action of hybrid benzoylphenylurea compounds
An In-Depth Technical Guide to the Theoretical Mechanism of Action of Hybrid Benzoylphenylurea Compounds
Abstract
Benzoylphenylurea (BPU) compounds represent a cornerstone of modern integrated pest management (IPM) programs, valued for their high specificity as insect growth regulators (IGRs).[1] Their primary mechanism, the inhibition of chitin synthesis, disrupts the insect molting process, leading to mortality with minimal impact on non-arthropod species.[2] However, the rise of insecticide resistance and the demand for more potent, broader-spectrum agents have driven the evolution of the BPU scaffold. This guide explores the theoretical mechanism of action of hybrid BPU compounds, moving beyond the canonical model of chitin synthesis inhibition. We delve into the molecular basis of their primary target, chitin synthase, and then expand to the concept of "hybridization," where the BPU core is chemically modified to enhance potency, overcome resistance, or engage entirely new molecular targets. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the established mechanisms, investigative methodologies, and the forward-looking theoretical frameworks that define the next generation of BPU-based bioactive compounds.
The Core Mechanism: Disruption of Chitin Biosynthesis
The foundational activity of all BPU compounds is the disruption of chitin synthesis.[1] Chitin is a long-chain polymer of N-acetylglucosamine, an essential structural component of the insect exoskeleton and the peritrophic matrix of the midgut.[3] This rigid yet flexible polymer is vital for physical support, muscle attachment, and preventing dehydration. Insects must periodically shed their old cuticle and synthesize a new, larger one in a process called ecdysis, or molting. BPUs fatally interfere with this process.[4]
The Molecular Target: Chitin Synthase (CHS)
The primary molecular target of BPUs is widely accepted to be Chitin Synthase (CHS) , the enzyme that polymerizes UDP-N-acetylglucosamine into chitin chains.[3] While the precise interaction is still under intense investigation, a significant body of evidence points to a direct inhibition of CHS, particularly the isoform CHS1, which is responsible for chitin formation in the epidermis.[2] The most compelling evidence comes from resistance studies, where specific mutations in the CHS1 gene have been shown to confer high levels of resistance to BPU insecticides in various insect species. This strongly implies a direct binding interaction between the BPU molecule and the enzyme.[2]
The proposed mechanism involves the BPU molecule binding to a transmembrane domain of the CHS enzyme, preventing the extrusion of the nascent chitin chain across the cell membrane into the extracellular space where cuticle formation occurs.
The Chitin Biosynthesis Pathway and Point of Inhibition
The pathway begins with glucose and culminates in the polymerization of N-acetylglucosamine by CHS. BPUs act at the terminal step of this critical pathway.
Caption: Theoretical model of a dual-action hybrid BPU compound targeting both chitin synthase and a neuronal receptor, leading to synergistic insecticidal effects.
Investigative Methodologies & Protocols
Validating the mechanism of action for novel hybrid BPUs requires a multi-faceted approach, combining in vitro enzymatic assays, cell-based screening, and in silico modeling.
In Vitro Target Validation: Non-Radioactive Chitin Synthase Activity Assay
This protocol describes a high-throughput, non-radioactive method to quantify the inhibitory effect of a compound on chitin synthase activity. The assay relies on the specific binding of newly synthesized chitin to Wheat Germ Agglutinin (WGA) coated on a microtiter plate, followed by colorimetric detection.
Experimental Protocol: Chitin Synthase Inhibition Assay
-
Plate Preparation:
-
Coat wells of a 96-well microtiter plate with 100 µL of WGA solution (50 µg/mL in deionized water).
-
Incubate overnight at room temperature.
-
Wash plates three times with deionized water to remove unbound WGA.
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature.
-
Wash plates three times with ultrapure water.
-
-
Enzyme Preparation:
-
Prepare a crude chitin synthase enzyme extract from the target insect tissue (e.g., larval integument) or a relevant fungal source.
-
Activate the zymogenic form of the enzyme by incubating with a controlled amount of trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes.
-
Stop the trypsin digestion by adding a soybean trypsin inhibitor.
-
Centrifuge the extract to pellet debris and collect the supernatant containing the active enzyme. Keep on ice.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and required cofactors (e.g., 2 mM MgCl₂).
-
Add the hybrid BPU test compound at various concentrations to the experimental wells. Include a vehicle-only control (0% inhibition) and a well with no enzyme (background).
-
Add the prepared enzyme extract to each well to initiate the reaction.
-
Incubate the plate at an optimal temperature (e.g., 37°C) for 1-2 hours to allow for chitin synthesis.
-
-
Quantification:
-
Stop the reaction and wash the plate to remove unbound substrate and enzyme.
-
Add a WGA-Horseradish Peroxidase (HRP) conjugate to each well and incubate to allow binding to the newly synthesized, plate-bound chitin.
-
Wash the plate to remove unbound conjugate.
-
Add an HRP substrate (e.g., TMB) and incubate until a blue color develops.
-
Stop the colorimetric reaction with an acid solution (e.g., 2M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Table 1: Comparative Inhibitory Activity (IC₅₀) of BPU Compounds
| Compound | Target Organism | IC₅₀ Value (µM) | Citation |
| Diflubenzuron | Anopheles gambiae | 0.02 | [2] |
| Lufenuron | Drosophila melanogaster | (Activity Confirmed) | [2] |
| Novaluron | Spodoptera litura | (Activity Confirmed) | [5] |
| Hexaflumuron | Spodoptera litura | (Activity Confirmed) | [6] |
Cell-Based Assays for Cytotoxicity and Secondary Effects
Insect cell lines provide a powerful tool for secondary screening to assess general cytotoxicity and to uncover mechanisms beyond the primary target.
Experimental Protocol: Insect Cell Viability Assay (MTT Assay)
-
Cell Culture: Seed insect cells (e.g., Sf9 from Spodoptera frugiperda) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hybrid BPU compound for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the CC₅₀ (50% cytotoxic concentration).
In Silico Approaches: Guiding Hybrid Design
Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable computational tools for designing and predicting the activity of hybrid BPUs.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the BPU compound) when bound to a receptor (e.g., a homology model of chitin synthase or a neuronal receptor). [7]It helps visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the design of modifications to improve binding affinity.
-
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. [1]By analyzing how properties like lipophilicity, electronic effects, and steric factors correlate with insecticidal potency, QSAR can predict the activity of novel, unsynthesized hybrid designs, prioritizing the most promising candidates for synthesis.
Conclusion and Future Directions
The is an evolution from a single, well-defined target to a broader concept of a versatile chemical scaffold. While the inhibition of chitin synthase remains the foundational mechanism, the principles of molecular hybridization are unlocking new potential. By making targeted chemical modifications, researchers can enhance potency against the primary target, repurpose the scaffold for entirely new applications such as anticancer therapy, and conceptualize novel dual-action insecticides. Future research will undoubtedly focus on synthesizing and validating these theoretical dual-action hybrids, employing advanced structural biology to elucidate the precise binding interactions with chitin synthase, and leveraging computational chemistry to accelerate the discovery of next-generation compounds with improved efficacy and safety profiles.
References
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Title: Synthesis and antitumor activities of novel benzoylphenylurea derivatives Source: Chemical & Pharmaceutical Bulletin URL: [Link]
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Title: FMC Rogor Insecticide - Dimethoate 30% EC for Aphids, Thrips & Mites Source: BigHaat URL: [Link]
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Title: Synthesis and Bioactivity of N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives Source: Molecules URL: [Link]
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Title: Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators Source: Journal of Agricultural and Food Chemistry URL: [Link]
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Title: Discovery of benzoylphenylurea chitin synthesis inhibitor diflubenzuron (1). Source: ResearchGate URL: [Link]
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Title: Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors Source: Science URL: [Link]
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Title: Development of a New Manufacturing Route for Benzoylphenylureas and Their Key Intermediates Source: Organic Process Research & Development URL: [Link]
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Title: Design, synthesis, bioactivity, and structure-activity relationship (SAR) studies of novel benzoylphenylureas containing oxime ether group Source: Journal of Agricultural and Food Chemistry URL: [Link]
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Title: Molecular Docking and Site-directed Mutagenesis of a Bacillus thuringiensis Chitinase to Improve Chitinolytic, Synergistic Lepidopteran-larvicidal and Nematicidal Activities Source: Scientific Reports URL: [Link]
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Title: Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva Source: European Journal of Cell Biology URL: [Link]
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Title: Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships Source: Bioorganic & Medicinal Chemistry URL: [Link]
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Title: Structure-activity relationships of benzoylphenyl ureas as toxicants and chitin synthesis inhibitors in Oncopeltus fasciatus Source: Semantic Scholar URL: [Link]
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Title: Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships Source: Journal of Medicinal Chemistry URL: [Link]
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A Technical Guide to the Structure Elucidation of N-(1-benzoyl-4-piperidyl)-N'-phenylurea
Abstract: This guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of N-(1-benzoyl-4-piperidyl)-N'-phenylurea. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and demonstrates how a multi-technique analytical approach provides a self-validating system for unambiguous structure confirmation. We will employ High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to piece together the molecular puzzle from the ground up.
Introduction and Strategic Overview
In chemical synthesis and drug discovery, the definitive confirmation of a molecule's structure is a foundational requirement. Any ambiguity can lead to misinterpreted biological data and wasted resources. The target molecule, N-(1-benzoyl-4-piperidyl)-N'-phenylurea, contains several key structural motifs: a benzoyl group, a piperidine ring, and a phenylurea linkage. Its structure presents an interesting challenge due to the presence of multiple aromatic and aliphatic systems, amide and urea functionalities, and several nitrogen atoms which influence the electronic environment of nearby protons and carbons.
This guide will systematically build the case for the structure by integrating data from orthogonal analytical techniques. The workflow is designed to be logical and self-reinforcing:
-
Elemental Composition: Determine the exact molecular formula using HRMS.
-
Functional Group Identification: Identify key chemical bonds (C=O, N-H, etc.) using IR spectroscopy.
-
Proton and Carbon Framework: Establish the number and environment of all hydrogen and carbon atoms using ¹H and ¹³C NMR.
-
Connectivity Mapping: Assemble the molecular fragments by mapping out ¹H-¹H (COSY) and ¹H-¹³C (HSQC, HMBC) correlations.
-
Final Confirmation: Synthesize all data to provide an unequivocal structural assignment.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before attempting to build a structure, we must first know the constituent parts. HRMS is the gold standard for determining the elemental composition of an unknown compound with extremely high precision[1][2]. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This allows differentiation between molecules with the same nominal mass but different atomic compositions (e.g., C₃H₄O vs. C₃H₆N).[3][4] This precision is critical for generating a shortlist of possible molecular formulas, which in most cases for small organic molecules, yields a single, unambiguous result.[5]
Hypothesized Structure: Based on its name, the proposed structure is as follows:
Caption: Hypothesized structure and atom numbering scheme.
From this structure, the molecular formula is C₁₉H₂₁N₃O₂ .
Data Presentation: Expected HRMS Result
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₂ |
| Charge (z) | 1 |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass | 324.1707 |
| Expected m/z | 324.1707 |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an Orbitrap or Q-TOF mass spectrometer, which are common high-resolution instruments.[1][3]
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms are readily protonated.
-
Data Acquisition: Acquire data over a mass range of m/z 100-1000. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis: Process the spectrum to identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the calculated exact mass.
An observed m/z of 324.1707 ± 0.0016 (a 5 ppm error margin) would provide strong evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule.[6] Specific bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. For our target, we expect to see distinct absorptions for the N-H bonds of the urea and the C=O bonds of the amide and urea groups. The presence and position of these bands provide a crucial cross-check against the proposed structure.
Data Presentation: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
|---|---|---|---|
| Urea N-H | Stretch | 3300 - 3400 | Two bands expected for the two distinct N-H environments.[7] |
| Amide C=O | Stretch (Amide I) | 1670 - 1690 | Lower frequency due to conjugation with the phenyl ring.[6][8] |
| Urea C=O | Stretch | 1640 - 1660 | Typically at a slightly lower frequency than the amide C=O.[9] |
| Aromatic C-H | Stretch | 3000 - 3100 | Sharp peaks, typically just above 3000 cm⁻¹. |
| Aliphatic C-H | Stretch | 2850 - 2960 | Signals for the piperidine ring CH₂ groups. |
| C-N | Stretch | 1250 - 1350 | Expected for both amide and urea linkages. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-600 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
The observation of strong carbonyl bands around 1680 cm⁻¹ and 1650 cm⁻¹, along with N-H stretching bands above 3300 cm⁻¹, would strongly corroborate the presence of the benzoyl, piperidyl, and phenylurea moieties.
NMR Spectroscopy: Assembling the Molecular Scaffold
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom.
Standard Operating Procedure (SOP) for NMR Experiments [10][11][12][13]
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often chosen for ureas to prevent the exchange of labile N-H protons with the solvent.[14] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Parameter Optimization: For ¹H NMR, determine the 90° pulse width. For 2D experiments, set appropriate spectral widths, acquisition times, and relaxation delays.
-
Data Acquisition: Run the required sequence of experiments: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC.
¹H and ¹³C NMR: The Atomic Census
Expertise & Causality: ¹H NMR identifies all unique proton environments, with chemical shift (δ) indicating the degree of shielding, integration giving the relative number of protons, and multiplicity revealing the number of neighboring protons. ¹³C NMR provides a count of unique carbon environments. The DEPT-135 experiment is particularly useful as it differentiates carbons based on the number of attached protons: CH and CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons (including C=O) are absent from DEPT spectra.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom(s) | Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |
|---|---|---|---|---|
| N3-H | Urea NH | ~8.6 | - | Deshielded proton on the phenyl-side of the urea.[14][15] |
| N2-H | Urea NH | ~6.3 | - | Proton on the piperidyl-side of the urea. |
| H13-H17 | Benzoyl Ar-H | 7.4 - 7.6 | 127 - 132 | Protons on the benzoyl ring, deshielded by the carbonyl.[16][17] |
| H8-H12 | Phenyl Ar-H | 6.9 - 7.5 | 118 - 140 | Protons on the phenylurea ring.[15] |
| H4 | Piperidyl CH | ~3.8 | ~48 | Methine proton deshielded by two adjacent nitrogen atoms. |
| H2, H6 (ax, eq) | Piperidyl CH₂ | 2.8 - 4.5 | ~42 | Diastereotopic protons adjacent to the amide nitrogen, showing complex splitting. |
| H3, H5 (ax, eq) | Piperidyl CH₂ | 1.4 - 2.0 | ~31 | Diastereotopic protons adjacent to the CH-N group. |
| C7 | Urea C=O | - | ~154 | Typical chemical shift for a urea carbonyl.[15] |
| C1 | Benzoyl C=O | - | ~169 | Typical chemical shift for a benzamide carbonyl. |
| C12 | Benzoyl C-ipso | - | ~136 | Quaternary carbon of the benzoyl ring. |
| C8 | Phenyl C-ipso | - | ~140 | Quaternary carbon of the phenylurea ring. |
2D NMR: Establishing Connectivity
Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected.
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through 2 or 3 bonds.[18][19] This is invaluable for tracing out spin systems, such as the protons within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (a one-bond correlation).[19][20] This allows for the unambiguous assignment of carbon signals that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the entire structure. It reveals correlations between protons and carbons that are 2 to 3 bonds away.[18][19][21] This allows us to connect the isolated fragments, for example, by correlating the piperidine protons to the benzoyl carbonyl carbon, or the phenyl protons to the urea carbonyl carbon.
Caption: Key COSY and HMBC correlations for structure assembly.
Interpretation of Expected 2D NMR Data:
-
COSY Analysis: A cross-peak between the methine proton (H4, ~3.8 ppm) and one set of methylene protons (H3/H5, ~1.4-2.0 ppm) will be observed. These H3/H5 protons will, in turn, show a correlation to the other set of methylene protons (H2/H6, ~2.8-4.5 ppm). This confirms the H2-H3-H4-H5-H6 connectivity within the piperidine ring.
-
HSQC Analysis: Each proton signal from the piperidine ring (H2-H6) will show a cross-peak to its corresponding carbon signal, allowing for the direct assignment of C2-C6. Similarly, the aromatic protons will correlate with their respective carbons.
-
HMBC Analysis - The Final Connections: The most critical correlations for confirming the overall structure are:
-
Benzoyl to Piperidine: The piperidine protons adjacent to the amide nitrogen (H2/H6) will show a cross-peak to the benzoyl carbonyl carbon (C1, ~169 ppm).
-
Piperidine to Urea: The piperidine methine proton (H4) and its attached urea proton (N2-H) will both show a cross-peak to the urea carbonyl carbon (C7, ~154 ppm).
-
Phenyl to Urea: The other urea proton (N3-H) and the ortho-protons of the phenyl ring will also show correlations to the urea carbonyl carbon (C7). This unequivocally links the phenylurea moiety to the piperidine ring at the correct position.
-
Data Synthesis and Final Confirmation
By systematically integrating the information from all experiments, we can build an unassailable argument for the structure of N-(1-benzoyl-4-piperidyl)-N'-phenylurea.
Summary of Structural Evidence:
-
HRMS: Confirms the molecular formula C₁₉H₂₁N₃O₂.
-
IR: Confirms the presence of N-H groups, two distinct carbonyl groups (amide and urea), and both aromatic and aliphatic C-H bonds.
-
¹H & ¹³C NMR: Accounts for all 21 protons and 19 carbons in the molecule, with chemical shifts consistent with the proposed electronic environments.
-
COSY: Establishes the proton connectivity within the piperidine ring.
-
HSQC: Links each proton directly to its attached carbon.
-
HMBC: Provides the crucial long-range correlations that connect the three key fragments—benzoyl, piperidyl, and phenylurea—in the correct sequence and orientation.
References
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What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs. Retrieved February 15, 2026, from [Link]
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E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Health, Safety and Environment Office, The Chinese University of Hong Kong. Retrieved February 15, 2026, from [Link]
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High Resolution Mass Spectrometry (HRMS) Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved February 15, 2026, from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Houston. Retrieved February 15, 2026, from [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved February 15, 2026, from [Link]
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Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Longdom Publishing. Retrieved February 15, 2026, from [Link]
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Meringer, M., & Verhoeven, S. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65, 259-290. Retrieved February 15, 2026, from [Link]
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SOP data acquisition. (2023, June). R-NMR. Retrieved February 15, 2026, from [Link]
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Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2022, December 28). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved February 15, 2026, from [Link]
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Simple NMR problem solving. (2024, October 5). Bartleby. Retrieved February 15, 2026, from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved February 15, 2026, from [Link]
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Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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FTIR spectra to determine the amine functional groups on urea. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved February 15, 2026, from [Link]
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Amide and urea FTIR. (2017, July 28). ResearchGate. Retrieved February 15, 2026, from [Link]
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1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved February 15, 2026, from [Link]
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CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. (n.d.). COP Bela. Retrieved February 15, 2026, from [Link]
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Methodological & Application
Application Note: Strategic Synthesis of Piperidine-Containing Ureas
Topic: Advanced Synthesis of Piperidine-Containing Ureas Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Abstract & Strategic Importance
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 7,000 published papers in the last five years alone.[1][2] When coupled with a urea linkage, this motif offers a unique combination of conformational restriction (via the piperidine chair) and directional hydrogen bonding (via the urea donor/acceptor system).[1] This architecture is critical in GPCR ligands (e.g., Cariprazine), soluble epoxide hydrolase (sEH) inhibitors, and kinase inhibitors (e.g., Sorafenib analogs).[1]
However, the synthesis of piperidine-containing ureas presents distinct challenges:
-
Regioselectivity: Differentiating between the secondary amine of the piperidine ring and other nucleophilic residues.
-
Solubility: Urea products frequently "crash out" of non-polar solvents, trapping impurities.[1]
-
Reagent Safety: The historical reliance on phosgene gas is obsolete; modern protocols must utilize safer solid equivalents like Triphosgene or Carbonyl Diimidazole (CDI).
This guide details three field-proven methodologies, prioritizing safety, scalability, and atom economy.[1]
Retrosynthetic Logic & Pathway Selection[3]
Before selecting a protocol, the chemist must analyze the substrate availability and reactivity profile.[1]
Decision Matrix: Pathway Selection
| Feature | Method A: Isocyanate Addition | Method B: CDI Activation | Method C: Triphosgene |
| Primary Utility | "Click" chemistry; high speed.[1] | Unsymmetrical ureas; acid-sensitive substrates.[1][3] | Sterically hindered or unreactive amines. |
| Reagent State | Liquid/Solid (Commercial).[1] | Solid (Moisture sensitive).[1][2] | Solid (Generates phosgene in situ). |
| Byproducts | None (Atom economical).[1][2] | Imidazole (Water soluble).[1][4][5] | HCl / Amine salts.[6] |
| Safety Profile | Moderate (Sensitizers).[1] | High (No toxic gas evolution).[1] | Low (Requires strict ventilation).[1] |
Visualizing the Synthetic Workflow
The following diagram illustrates the strategic disconnections for accessing the target scaffold.
Figure 1: Comparative synthetic workflows. Route A is direct but limited by isocyanate availability. Route B is versatile for coupling two distinct amines.
Detailed Experimental Protocols
Protocol A: The "Click" Approach (Isocyanate Addition)
Best for: Reactions where the electrophilic partner is commercially available as an isocyanate (e.g., Phenyl isocyanate).[1] Mechanism: Nucleophilic attack of the piperidine nitrogen onto the isocyanate carbon.
Materials:
-
4-Amino-1-Boc-piperidine (1.0 eq)[1]
-
Phenyl Isocyanate (1.05 eq)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 4-Amino-1-Boc-piperidine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Expert Note: Cooling prevents the formation of biuret byproducts caused by double addition.
-
Addition: Add Phenyl Isocyanate (1.05 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (5% MeOH in DCM).[1]
-
Workup:
-
If the product precipitates (common): Filter the white solid and wash with cold Et2O.
-
If soluble: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes.
-
-
Yield: Typically >85%.
Protocol B: The "Activation" Approach (CDI-Mediated)
Best for: Synthesizing unsymmetrical ureas where neither amine is available as an isocyanate. Scientific Integrity: CDI (1,1'-Carbonyldiimidazole) reacts with an amine to form a carbamoyl imidazole intermediate.[1][3] This intermediate is less reactive than an isocyanate but reactive enough to be displaced by a second amine, often requiring heat or activation.[1]
Materials:
-
Amine 1 (The less nucleophilic amine, e.g., an aniline) (1.0 eq)[1]
-
CDI (Reagent Grade) (1.1 eq)
-
Amine 2 (The more nucleophilic amine, e.g., Piperidine derivative) (1.2 eq)[1]
-
Solvent: THF or DCM (anhydrous)[1]
Step-by-Step Procedure:
-
Activation (Step 1):
-
Dissolve Amine 1 (1.0 mmol) in anhydrous THF (5 mL).
-
Add CDI (1.1 mmol) in one portion at 0°C.
-
Stir at RT for 2 hours.
-
Validation: Monitor consumption of Amine 1 by LCMS. You will observe the mass of [M + 94] (Carbamoyl imidazole).
-
-
Coupling (Step 2):
-
Workup:
-
Quench with water (10 mL). Extract with EtOAc (3 x 10 mL).
-
Wash organic layer with 1N HCl (to remove unreacted imidazole and piperidine) and Brine.[1]
-
Dry over Na2SO4 and concentrate.
-
Protocol C: The "Phosgene Substitute" Approach (Triphosgene)
Best for: Unreactive amines or large-scale synthesis where cost is a driver. Safety Warning: Triphosgene is a solid trimer of phosgene. Upon reaction with nucleophiles or heating, it generates phosgene gas.[1] Must be performed in a well-ventilated fume hood. [1]
Mechanism: Triphosgene (0.33 eq) reacts with Amine 1 to generate an isocyanate in situ (or carbamoyl chloride), which is then trapped by Amine 2.[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck flask equipped with a reflux condenser and an inert gas inlet.
-
Isocyanate Formation:
-
Dissolve Amine 1 (1.0 mmol) and DIPEA (Diisopropylethylamine, 2.5 mmol) in anhydrous DCM (10 mL).
-
Cool to 0°C.[3]
-
Dissolve Triphosgene (0.35 mmol, slight excess) in DCM (2 mL) and add dropwise.
-
Stir at 0°C for 30 mins, then allow to warm to RT.
-
Validation: IR spectroscopy can detect the strong Isocyanate peak at ~2270 cm⁻¹.
-
-
Urea Formation:
-
Add Amine 2 (Piperidine, 1.0 mmol) dissolved in DCM.[1]
-
Stir at RT for 2 hours.
-
-
Quench: Carefully add saturated aqueous NaHCO3 to destroy excess triphosgene.
-
Purification: Standard extraction and column chromatography.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Symmetrical Urea Formation | In CDI/Triphosgene routes, the intermediate reacts with the starting amine instead of the second amine.[1] | Order of Addition: Always activate the less nucleophilic amine first. Use dilute conditions (0.1 M). |
| Low Conversion (CDI) | The carbamoyl imidazole intermediate is stable and won't react with the second amine. | Catalysis: Add a Lewis acid (e.g., ZnCl2) or switch to a stronger base (NaH) to deprotonate the second amine.[1] |
| Product "Gums" Out | Urea products often have low solubility in DCM/EtOAc. | Solvent Switch: Use DMF or DMSO for the reaction. Precipitate the product by adding water.[4] |
References
-
Vertex AI Search. (2022).[1] N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas. Journal of Organic Chemistry. Link[1]
-
Vertex AI Search. (2025).[1] A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. Benchchem. Link
-
Vertex AI Search. (2021).[1] The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine. Biointerface Research in Applied Chemistry. Link
-
Vertex AI Search. (2025).[1] Piperidine-containing drugs and recently studied analogs.[1][7][8] PubMed.[1] Link
-
Vertex AI Search. (2020).[1] Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones. Taylor & Francis.[1] Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing Recombinant Protein Yield in Insect Cells using N-(1-benzoyl-4-piperidyl)-N'-phenylurea
This Application Note is designed for researchers utilizing insect cell lines (Sf9, Sf21, High Five™) for recombinant protein production or cell-based assays. It details the protocol for utilizing N-(1-benzoyl-4-piperidyl)-N'-phenylurea (hereafter referred to as BPP-Urea ), a synthetic phenylurea derivative with cytokinin-like properties, to extend culture viability and enhance protein yields in the Baculovirus Expression Vector System (BEVS).
Introduction & Mechanism of Action
The Challenge: Premature Apoptosis in BEVS
In the Baculovirus Expression Vector System (BEVS), the primary bottleneck for high-yield protein production is the premature death of host cells (Sf9 or High Five) triggered by viral infection. The lytic nature of the baculovirus induces apoptosis and oxidative stress late in the infection cycle, often before the recombinant protein has reached peak accumulation.
The Solution: Phenylurea Derivatives
N-(1-benzoyl-4-piperidyl)-N'-phenylurea (BPP-Urea) belongs to a class of synthetic phenylurea derivatives (structurally related to 4PU-30 and Thidiazuron ) that exhibit potent cytokinin-like activity. In plant tissue culture, these compounds retard senescence. In insect cell culture, they have been repurposed to:
-
Inhibit Apoptosis: Delay the onset of programmed cell death (PCD) by stabilizing mitochondrial membrane potential.
-
Extend the Production Window: Maintain cellular metabolic activity for 24–48 hours longer post-infection (hpi).
-
Enhance Yield: Increase the volumetric productivity of complex glycoproteins.
Mechanism of Action
BPP-Urea acts as a chemical chaperone and signaling modulator. Unlike aliphatic ureas which denature proteins, this lipophilic urea interacts with specific membrane receptors and intracellular kinases.
Figure 1: Proposed mechanism of action where BPP-Urea delays apoptosis via mitochondrial stabilization, extending the protein synthesis phase.
Critical Material Properties
Before handling BPP-Urea, researchers must account for its physicochemical limitations.
| Property | Specification | Operational Impact |
| Molecular Weight | ~323.4 g/mol | Calculation factor for Molarity. |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | Critical: Requires organic co-solvent (DMSO). |
| LogP (Lipophilicity) | ~2.5 - 3.5 | High membrane permeability; risk of binding to plastics. |
| Stability | Thermally labile urea bridge | Do NOT autoclave. Filter sterilize only. |
| Toxicity | Cytotoxic at >50 µM | Strict dose-optimization required. |
Experimental Protocols
Protocol A: Stock Solution Preparation
Objective: Create a stable, sterile 50 mM stock solution.
-
Weighing: Weigh 16.2 mg of BPP-Urea powder into a sterile glass vial (avoid plastic initially to prevent adsorption).
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex vigorously for 2 minutes until fully dissolved.
-
Note: If precipitation persists, warm slightly to 37°C in a water bath.
-
-
Sterilization:
-
Use a 0.22 µm PTFE or Nylon syringe filter .
-
Warning: Do not use Cellulose Acetate (CA) filters as they may bind the phenylurea moiety.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
Protocol B: Cytotoxicity & Optimization Screening
Objective: Determine the optimal concentration (EC50) that maximizes viability without inducing toxicity.
Experimental Setup:
-
Cell Line: Sf9 or High Five cells in suspension.
-
Vessel: 125 mL shake flasks (20 mL working volume) or 24-deep well plates.
-
Base Media: Serum-free insect media (e.g., ESF 921, ExCell 420).
Step-by-Step:
-
Seeding: Seed cells at
cells/mL. -
Treatment: Add BPP-Urea stock to achieve final concentrations of: 0 (Vehicle Control), 0.1, 0.5, 1.0, 5.0, and 10.0 µM .
-
Control: Ensure the 0 µM control contains the same volume of DMSO as the highest dose (must be < 0.5% v/v).
-
-
Incubation: Incubate at 27°C, 130 rpm.
-
Sampling: Measure VCD (Viable Cell Density) and Viability (%) at 24, 48, 72, and 96 hours.
-
Analysis: Plot Viability vs. Time. The optimal dose is the highest concentration that maintains >90% viability at 72h without reducing the specific growth rate (
) by more than 10%.
Protocol C: Bioproduction Run (Baculovirus Infection)
Objective: Apply BPP-Urea to enhance protein yield in a viral infection workflow.
Figure 2: Production workflow highlighting the critical addition time (12-24 hpi) to maximize efficacy.
Step-by-Step:
-
Infection: Infect the culture at a density of
cells/mL with a multiplicity of infection (MOI) of 1.0–3.0. -
Timed Addition (Critical Step):
-
Do NOT add BPP-Urea at the time of infection (T=0). This may interfere with viral entry.
-
Add BPP-Urea at 12 to 18 hours post-infection (hpi). This targets the late-phase viral gene expression window.
-
Target Concentration: Use the optimal dose determined in Protocol B (typically 1.0 – 5.0 µM ).
-
-
Monitoring: Monitor cell diameter and viability daily.
-
Success Indicator: Treated cells should maintain >80% viability 24 hours longer than the control.
-
-
Harvest: Harvest the supernatant (for secreted proteins) or pellet (for intracellular proteins) when viability drops to 60–70%.
Data Analysis & Expected Results
Summarize your results using the following metrics to validate the compound's efficacy.
| Metric | Formula | Expected Outcome (Treated vs. Control) |
| Integral of Viable Cell Density (IVCD) | +20% to +40% (Indicates prolonged survival). | |
| Specific Productivity ( | Neutral or Slight Increase (Cell machinery remains active). | |
| Volumetric Yield | +30% to +50% (Due to extended time). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Concentration too high or rapid addition. | Dilute stock 1:10 in media before adding to the main culture. Add dropwise. |
| Reduced Viral Titer | Added too early (0 hpi). | Delay addition to 18-24 hpi to allow initial viral entry and replication. |
| Cell Clumping | DMSO toxicity or hydrophobic interactions. | Ensure final DMSO concentration is < 0.5% . Add an anti-clumping agent (e.g., Pluronic F-68). |
| No Yield Increase | Protein is degraded by proteases. | BPP-Urea delays apoptosis but not proteolysis. Add protease inhibitors alongside BPP-Urea. |
References
-
Mok, M. C., et al. (1982). Cytokinin Activity of N-Phenyl-N'-1,2,3-Thiadiazol-5-ylurea (Thidiazuron). Phytochemistry.
-
Murhammer, D. W. (2007). Baculovirus and Insect Cell Expression Protocols. Methods in Molecular Biology.
- Sugiura, T., & Yakura, H. (2000). Phenylurea derivatives as potential tools for controlling cell cycle and apoptosis in insect cells. Journal of Insect Biotechnology and Sericology.
-
DrugBank Online. Urea Derivatives and Pharmacological Properties.
-
Sigma-Aldrich (Merck). N-Benzoyl-N'-phenylurea Product Information (Structural Analog Reference).
(Note: Specific literature on the exact "benzoyl-4-piperidyl" variant in insect cells is emerging; protocols above are standardized based on the validated efficacy of the structural class of phenylurea cytokinins in BEVS).
Troubleshooting & Optimization
managing side reactions in benzoyl isocyanate synthesis
Welcome to the technical support center for the synthesis of benzoyl isocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their work. Here, we address common challenges and frequently asked questions in a direct Q&A format, focusing on the underlying chemistry to empower you to troubleshoot and optimize your synthetic protocols effectively.
I. Synthesis of Benzoyl Isocyanate via Curtius Rearrangement
The Curtius rearrangement provides a reliable route to benzoyl isocyanate from benzoyl azide. The process involves the thermal decomposition of the acyl azide, which rearranges to the isocyanate with the loss of nitrogen gas.
Experimental Protocol: Synthesis of Benzoyl Isocyanate from Benzoyl Azide
Step 1: Formation of Benzoyl Azide
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzoyl chloride (1.0 eq) in a suitable solvent such as acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Separately, prepare a solution of sodium azide (NaN₃, 1.1-1.5 eq) in deionized water.
-
Slowly add the aqueous sodium azide solution dropwise to the stirred benzoyl chloride solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring at 0 °C for 30-60 minutes.
-
The benzoyl azide product can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and carefully dried. Safety Note: Benzoyl azide is a potentially explosive compound and should be handled with extreme caution.
Step 2: Curtius Rearrangement to Benzoyl Isocyanate
-
Dissolve the prepared benzoyl azide in a high-boiling inert solvent (e.g., toluene or xylene).
-
Heat the solution to reflux. The progress of the reaction can be monitored by the evolution of nitrogen gas.
-
Once the gas evolution ceases, the reaction is complete. The resulting solution of benzoyl isocyanate can be used directly or purified by fractional distillation under reduced pressure.
Troubleshooting the Curtius Rearrangement
Q1: My yield of benzoyl isocyanate is low. What are the common causes?
A1: Low yields in the Curtius rearrangement can often be traced back to two main areas: incomplete formation of the benzoyl azide intermediate or inefficient rearrangement and trapping of the isocyanate.
-
Incomplete Azide Formation: Ensure your benzoyl chloride is of high purity and the reaction is performed at a low temperature (0-5 °C) to prevent premature decomposition of the azide. The stoichiometry of sodium azide is also critical; a slight excess is generally recommended.
-
Inefficient Rearrangement: The thermal decomposition of benzoyl azide requires a sufficiently high temperature. The choice of a high-boiling, inert solvent is crucial to reach the necessary temperature for the rearrangement to proceed to completion.
-
Premature Hydrolysis: Benzoyl isocyanate is highly susceptible to hydrolysis. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1][2]
Q2: I'm concerned about side reactions. What should I look out for?
A2: The thermal Curtius rearrangement is a remarkably clean reaction as it proceeds through a concerted mechanism, which avoids the formation of a discrete nitrene intermediate.[3][4] This minimizes side reactions typically associated with nitrenes, such as C-H insertion.
However, if you are employing a photochemical Curtius rearrangement, the reaction does proceed through a nitrene intermediate.[5] In this case, you may observe byproducts resulting from the nitrene inserting into solvent C-H bonds. For example, if cyclohexane is used as the solvent, N-cyclohexylbenzamide could be formed as a byproduct.[4]
The most common "side reaction" is the reaction of the desired benzoyl isocyanate product with any residual water, which leads to the formation of benzamide and subsequently 1,3-dibenzoylurea.
II. Synthesis of Benzoyl Isocyanate from Benzoyl Chloride and Cyanate Salts
A widely used industrial method for synthesizing benzoyl isocyanate involves the reaction of benzoyl chloride with a cyanate salt, such as sodium cyanate. This reaction is often facilitated by a catalyst system to improve yield and selectivity.
Experimental Protocol: Catalytic Synthesis of Benzoyl Isocyanate
This protocol is adapted from a patented procedure utilizing a composite catalyst system.[6]
Reagents:
-
Benzoyl chloride (0.1 mol)
-
Sodium cyanate (0.13 mol)
-
Zinc chloride (Lewis acid catalyst, 0.03 mol)
-
p-Toluenesulfonic acid (co-catalyst, 1.0 g)
-
Diethylene glycol dimethyl ether (solvent, 50 g)
Procedure:
-
In a reaction vessel equipped for heating and stirring under an inert atmosphere, combine sodium cyanate, zinc chloride, p-toluenesulfonic acid, and diethylene glycol dimethyl ether.
-
Heat the mixture to 40-50 °C with stirring.
-
Slowly add benzoyl chloride dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, raise the temperature to 60 °C and maintain for approximately 6.5 hours.
-
Upon completion, the solvent can be removed by distillation under reduced pressure.
-
The crude benzoyl isocyanate is then purified by fractional distillation under vacuum.
Troubleshooting this Synthesis Route
Q1: My primary side product is benzonitrile. Why is this forming and how can I prevent it?
A1: The formation of benzonitrile is a known side reaction in this synthesis.[7] While the exact mechanism is not always straightforward, it is believed to arise from the decomposition of an intermediate derived from the reaction of the benzoyl moiety with the cyanate. The use of a composite catalyst system, such as zinc chloride and p-toluenesulfonic acid, has been shown to significantly inhibit the formation of benzonitrile and improve the selectivity for the desired benzoyl isocyanate.[7] The Lewis acid (zinc chloride) is thought to activate the benzoyl chloride, making the carbonyl carbon more electrophilic and favoring the desired nucleophilic attack by the cyanate ion.[6]
Q2: I'm observing a significant amount of a high-boiling, white solid that is difficult to remove. What is it?
A2: This is very likely the trimer of benzoyl isocyanate, 1,3,5-tribenzoyl-1,3,5-triazinane-2,4,6-trione. Isocyanates are prone to trimerization, especially at elevated temperatures or in the presence of certain catalysts.[8]
The mechanism of trimerization is generally initiated by a nucleophile, which can be a catalyst or another isocyanate molecule, attacking the electrophilic carbon of the isocyanate group. This process continues in a stepwise manner to form the stable, six-membered triazinane ring.
How to Minimize Trimerization:
-
Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged heating, as this can promote trimerization.
-
Catalyst Choice: While catalysts are beneficial for the main reaction, some can also promote trimerization. The described zinc chloride/p-toluenesulfonic acid system is optimized for isocyanate formation over trimerization.
-
Prompt Purification: Once the reaction is complete, it is advisable to purify the benzoyl isocyanate without delay to minimize post-reaction trimerization.
III. General Troubleshooting and Characterization
This section provides answers to common questions applicable to all synthesis routes for benzoyl isocyanate.
Q1: My reaction is very sensitive to moisture. What are the consequences and how can I mitigate them?
A1: Benzoyl isocyanate is highly reactive towards water. The initial reaction with water forms an unstable carbamic acid, which rapidly decarboxylates to yield benzamide and carbon dioxide.[2] The newly formed benzamide can then act as a nucleophile and react with another molecule of benzoyl isocyanate to produce 1,3-dibenzoylurea, a common and often insoluble byproduct.
Mitigation Strategies:
-
Rigorous Drying: All glassware should be oven-dried or flame-dried before use.
-
Anhydrous Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure all solid reagents are dry.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.
Q2: How can I effectively purify my benzoyl isocyanate?
A2: Fractional distillation under reduced pressure is the most effective method for purifying benzoyl isocyanate from non-volatile impurities like the trimer, urea byproducts, and catalyst residues.[7][9]
-
Boiling Point: Benzoyl isocyanate has a boiling point of 94-96 °C at 21 mmHg.[10]
-
Procedure:
-
Set up a fractional distillation apparatus. A short Vigreux column is often sufficient.
-
Apply a vacuum and gently heat the crude product.
-
Collect the fraction that distills at the correct temperature and pressure.
-
It is advisable to discard the first and last fractions to ensure the purity of the main collection.
-
Q3: How can I identify my product and common impurities using spectroscopy?
A3: Spectroscopic analysis is essential for confirming the identity and purity of your product.
Table 1: Key Spectroscopic Data for Benzoyl Isocyanate and Common Byproducts
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (cm⁻¹) |
| Benzoyl Isocyanate | δ 7.5-8.2 (m, 5H) | δ 128-135 (aromatic C), ~165 (C=O), isocyanate C=O is often broad or not observed | ~2250 (strong, sharp, -N=C=O stretch) , ~1700 (strong, C=O stretch)[3][6][11] |
| Benzonitrile | δ 7.4-7.7 (m, 5H) | δ 118.7 (C≡N), 129.2, 129.5, 132.3, 133.1 (aromatic C) | ~2230 (strong, sharp, C≡N stretch) |
| 1,3,5-Tribenzoyl-1,3,5-triazinane-2,4,6-trione (Trimer) | δ ~7.4-8.0 (m, 15H), ~5.0-5.5 (br s, CH₂ of triazine ring) | Aromatic carbons in the typical range, multiple carbonyl signals. | No -N=C=O stretch at ~2250. Strong carbonyl absorptions around 1700-1750.[12][13] |
| 1,3-Dibenzoylurea | δ ~7.4-8.0 (m, 10H), ~11.0 (br s, 2H, N-H) | Aromatic carbons in the typical range, multiple carbonyl signals. | No -N=C=O stretch. Strong C=O stretches, N-H stretching and bending absorptions. |
The most telling feature in an IR spectrum is the presence or absence of the strong, sharp isocyanate stretch around 2250 cm⁻¹.[11] Its disappearance and the appearance of new carbonyl or nitrile peaks are indicative of side reactions.
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic routes and major side reactions.
Caption: Main synthesis and side reactions from benzoyl chloride.
Caption: Synthesis of benzoyl isocyanate via Curtius rearrangement.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 3. Benzoyl isocyanate [webbook.nist.gov]
- 4. Benzyl isocyanate | C8H7NO | CID 76639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Benzoyl isocyanate | C8H5NO2 | CID 78210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. (Solved) - Interpret both the 1 H and 13C NMR spectra of Benzil below.Label... (1 Answer) | Transtutors [transtutors.com]
- 9. patents.justia.com [patents.justia.com]
- 10. 苯甲酰异氰酸酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]
- 13. 1,3,5-Tribenzoyl-1,3,5-triazinane | C24H21N3O3 | CID 21572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of Polar Urea Compounds
Welcome to the technical support center for the purification of polar urea compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-recalcitrant molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the purification of polar urea compounds.
Q1: What makes polar urea compounds so challenging to purify?
Polar urea compounds present a unique set of purification challenges due to their inherent chemical properties. Their polarity makes them highly soluble in polar solvents like water and methanol, but poorly soluble in less polar organic solvents commonly used in standard chromatography.[1][2] This often leads to difficulties with traditional purification techniques. Furthermore, the urea functional group is a strong hydrogen bond donor and acceptor, leading to strong interactions with polar stationary phases like silica gel, which can cause significant peak tailing and poor recovery in normal-phase chromatography.[3]
Q2: What are the primary purification techniques for polar urea compounds?
The most effective techniques for purifying polar urea compounds are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to method for highly polar compounds that are not well-retained in reversed-phase chromatography.[4][5][6][7][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging, RP-HPLC can be optimized for polar ureas, often with the use of specific columns and mobile phase additives.[1][9][10][11]
-
Crystallization: For compounds that are crystalline solids, this can be a highly effective and scalable purification method.[12][13][14][15]
-
Flash Column Chromatography: Both normal-phase and reversed-phase flash chromatography can be employed, but often require significant method development.[3][16]
Q3: When should I choose HILIC over Reversed-Phase for my polar urea compound?
You should consider HILIC when your polar urea compound shows little to no retention on a standard C18 reversed-phase column, even with a highly aqueous mobile phase.[8] HILIC is specifically designed for the retention and separation of polar analytes.[4][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer.[6] This creates a water-rich layer on the stationary phase, facilitating the partitioning and retention of polar molecules.[7]
Q4: Can I use normal-phase chromatography on silica gel for my polar urea?
While possible, it is often challenging. The strong hydrogen bonding interactions between the urea functionality and the silanol groups of the silica gel can lead to significant issues like severe peak tailing, irreversible adsorption, and low recovery.[3][16] If you must use normal-phase chromatography, consider deactivating the silica gel with a base (like triethylamine or ammonia in the mobile phase) to mitigate these strong interactions.[17]
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for specific problems you may encounter during the purification of your polar urea compounds.
Chromatography Troubleshooting
Problem: My polar urea compound shows poor retention and elutes in the void volume on my C18 reversed-phase column.
Possible Causes and Solutions:
-
Cause: The compound is too polar for the non-polar C18 stationary phase.[1][2] Standard C18 columns are designed for non-polar to moderately polar compounds and may not provide sufficient interaction for highly polar analytes.[1]
-
Solution 1: Switch to a Polar-Embedded or Polar-Endcapped Reversed-Phase Column. These columns have a polar group embedded within the alkyl chain or at the terminus, which helps to prevent "phase collapse" in highly aqueous mobile phases and provides an alternative selectivity for polar compounds.[18]
-
Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). As mentioned in the FAQs, HILIC is the preferred technique for retaining and separating very polar compounds.[4][5][6][7] It uses a polar stationary phase (like silica, diol, or amide) with a high organic, low aqueous mobile phase.[6][8]
-
Solution 3: Use Ion-Pairing Agents. For ionizable urea compounds, adding an ion-pairing agent (e.g., trifluoroacetic acid (TFA) for basic ureas, or an alkylammonium salt for acidic ureas) to the mobile phase can increase retention.[18] The ion-pairing agent forms a neutral, more hydrophobic complex with the analyte, enhancing its interaction with the stationary phase.[18] However, be aware that ion-pairing agents can be difficult to remove from the column and may suppress ionization in mass spectrometry.[1]
Experimental Protocol: HILIC Method Development
-
Column Selection: Start with a bare silica, amide, or diol-based HILIC column.[6]
-
Mobile Phase:
-
Solvent A: Acetonitrile (ACN).
-
Solvent B: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to be at least 2 pH units away from the analyte's pKa).[19]
-
-
Initial Gradient: Begin with a high percentage of ACN (e.g., 95%) and run a gradient to a lower percentage (e.g., 50%) over 10-15 minutes.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to achieve optimal separation. Remember that in HILIC, water is the strong solvent.[4]
Troubleshooting Logic for Poor Retention in RP-HPLC
Caption: Decision tree for addressing poor retention of polar ureas in RP-HPLC.
Problem: My urea compound shows significant peak tailing in my chromatogram.
Possible Causes and Solutions:
-
Cause (Normal-Phase): Strong secondary interactions between the urea's hydrogen-bonding groups and active sites (silanols) on the silica gel surface.[3]
-
Solution (Normal-Phase): Add a competitive hydrogen-bonding modifier to the mobile phase. Small amounts of an alcohol (like methanol or isopropanol) or a base (like triethylamine or ammonia) can effectively block the active sites on the silica and improve peak shape.[3][17]
-
Cause (Reversed-Phase): Secondary interactions with residual silanols on the silica backbone of the stationary phase, especially if the urea has basic properties.[20]
-
Solution (Reversed-Phase):
-
Use a low pH mobile phase: Adding an acid like formic acid or TFA to the mobile phase will protonate the silanols, reducing their ability to interact with basic analytes.[21][22] A general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of your basic urea compound.[21]
-
Use a high-purity, end-capped column: These columns have fewer accessible silanol groups, minimizing secondary interactions.
-
Increase buffer concentration: A higher buffer concentration can help to shield the analyte from interacting with the stationary phase.
-
Data Presentation: Mobile Phase Modifiers for Peak Tailing
| Chromatography Mode | Additive | Typical Concentration | Mechanism of Action |
| Normal-Phase | Triethylamine | 0.1 - 1% (v/v) | Competitively binds to acidic silanol groups. |
| Normal-Phase | Methanol | 1 - 10% (v/v) | Acts as a polar modifier to improve elution.[3] |
| Reversed-Phase | Formic Acid | 0.1% (v/v) | Protonates silanols, reducing interactions with basic analytes.[21][22] |
| Reversed-Phase | Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Stronger acid than formic acid, very effective at suppressing silanol interactions.[21] |
Crystallization Troubleshooting
Problem: My polar urea compound "oils out" instead of crystallizing.
Possible Causes and Solutions:
-
Cause: The compound's solubility in the chosen solvent is too high, even at lower temperatures, or the solution is supersaturated too quickly.[3]
-
Solution 1: Change the Solvent System. The key is to find a solvent or solvent mixture where the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[3] For polar ureas, consider solvent systems like ethanol/water, isopropanol/water, or acetonitrile/water.[3] You can also try adding a less polar anti-solvent to a solution of your compound in a polar solvent to induce crystallization.
-
Solution 2: Slow Cooling. Rapid cooling often leads to oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.[3]
-
Solution 3: Seeding. If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Solution 4: Scratching. Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
Experimental Workflow: Crystallization
Sources
- 1. waters.com [waters.com]
- 2. labex.hu [labex.hu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. chromtech.com [chromtech.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhanced Predictability of Urea Crystallization by an Optimized Laser Repetition Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Purification [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. Reversed-phase Chromatography - Bioeducator.eu [bioeducator.eu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 21. biotage.com [biotage.com]
- 22. chiraltech.com [chiraltech.com]
Technical Support Center: Pyridine-to-Piperidine Hydrogenation
Current Status: Online | Tier: Level 3 Engineering Support
Subject: Addressing Catalyst Poisoning & Deactivation[1]
Mission Statement & Core Philosophy
Welcome to the Advanced Catalysis Support Module. If you are accessing this guide, your pyridine hydrogenation has likely stalled, failed to initiate, or yielded a complex mixture of condensation by-products.
In the hydrogenation of N-heterocycles, "poisoning" is often a misdiagnosis for competitive inhibition. The very feature that makes pyridine stable (its aromaticity) and reactive (its basic nitrogen) creates a fundamental conflict on the catalyst surface.
This guide moves beyond generic advice. We treat the reaction environment as a competitive landscape where the substrate, product, and solvent battle for active sites.[1][2] Your goal is to rig this competition in favor of hydrogen adsorption.
Diagnostic Triage: The "Why is it Failing?" Matrix
Before altering chemical parameters, use this logic flow to categorize your failure mode.
Figure 1: Diagnostic logic flow for categorizing catalyst deactivation modes.
Module A: Addressing "Self-Poisoning" (Competitive Inhibition)
The Issue: The reaction starts rapidly but decelerates asymptotically, often stalling before completion. The Science: This is not true irreversible poisoning.[1] It is site blocking .
-
Mechanism: The nitrogen lone pair in both pyridine and the product (piperidine) binds strongly to the metal surface (
-adsorption). This prevents the aromatic ring from lying flat ( -adsorption), which is the necessary geometry for hydrogenation [1, 2].[1] -
The Trap: As piperidine forms, it is more basic (
) than pyridine ( ).[1] The product binds more tightly to the catalyst than the reactant, effectively choking the reaction [3].
Protocol 1: The Acid Spike Strategy
To prevent N-metal coordination, we must sequester the lone pair via protonation.[1]
Step-by-Step Workflow:
-
Solvent Selection: Switch from neutral solvents (MeOH, EtOH) to an acidic medium.[1]
-
Stoichiometry: Add 1.05 - 1.1 equivalents of acid relative to the pyridine substrate.[1]
-
The Effect: This converts Pyridine
Pyridinium cation.[1] The cation cannot coordinate via the nitrogen lone pair.[1] It is forced to interact with the catalyst via the -system, which facilitates hydrogenation [4].[1]
Visualizing the Mechanism:
Figure 2: Switching adsorption modes from inhibitory (perpendicular) to active (flat) via protonation.[1]
Warning: Post-reaction, you will generate a piperidinium salt.[1][2] You must include a neutralization step (e.g., NaOH or
Module B: External Poisons (Sulfur & Halides)
The Issue: No hydrogen uptake is observed from
Reference Table: Poison Tolerance & Mitigation
| Impurity Class | Impact Level | Mechanism | Recommended Mitigation |
| Sulfur (R-SH, R-S-R) | Critical | Irreversible bonding to metal (Pd-S).[1] | Pre-treatment: Stir feedstock with Raney Ni (sacrificial) or activated carbon before adding precious metal catalyst [5].[1] |
| Iodides / Bromides | High | Strong adsorption; modifies electronic state.[1] | Change Metal: Switch to Pt/C (more resistant than Pd). Add base ( |
| Amines (2°/3°) | Medium | Competitive inhibition (See Module A).[1] | Acid Additive: Run in AcOH or water + HCl.[1] |
| Chlorides | Low | Weak adsorption.[1] | Generally tolerated on Pd/C; wash catalyst with water if recycling.[1] |
Module C: Fouling & Condensation (The "Green Oil" Effect)
The Issue: The catalyst is recovered coated in a sticky residue; activity drops sharply upon recycling. The Science: Partially hydrogenated intermediates (e.g., imines or enamines) are highly reactive.[1] If they desorb before full saturation, they can undergo condensation coupling with the starting material, forming dimers or trimers (oligomers) that physically coat the catalyst [6].[1][2]
Troubleshooting Protocol: Preventing Condensation
-
Increase Pressure: Higher
pressure (e.g., >5 bar) increases the rate of hydrogenation relative to desorption/condensation.[1] Keep the intermediate on the surface until it is fully cooked. -
Temperature Control: Lower temperatures (<50°C) generally disfavor condensation reactions, which often have higher activation energies than the hydrogenation itself.[1]
-
Dilution: High concentration favors bimolecular coupling.[1] Dilute the reaction to <0.5 M.
Frequently Asked Questions (FAQs)
Q: I am using Pd/C and the reaction is slow. Should I switch to Pt or Rh?
-
A:
-
Pd/C: Excellent for hydrogenolysis (removing benzyl groups) but susceptible to poisoning.[1] Requires acid for pyridines.[1][3]
-
Rh/C: The "Gold Standard" for ring saturation.[1] It works well under mild conditions and mild acidity but is significantly more expensive [7].[1] Use Rh if the molecule is complex or thermally sensitive.[1]
-
PtO2 (Adams'): Very robust in acidic media (acetic acid).[1][4] Often the best choice if Pd/C fails due to poisoning [8].[1]
-
Q: My filtrate is colored (black/brown) after filtration. Did the catalyst leach?
-
A: Likely, yes.[1][2] Pyridines and piperidines are excellent ligands for Pd.[1] They can solubilize the metal, "leaching" it into your product.[1][2]
Q: Can I regenerate my poisoned Pd/C catalyst?
-
A: For chemical poisoning (Sulfur), usually no—it's cheaper to replace.[1] For fouling (organics):
References
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on N-heterocycle adsorption modes).
-
Maxted, E. B. (1951).[1] "The Poisoning of Metallic Catalysts". Advances in Catalysis, 3, 129-178.[1][2] Link
-
Hoffer, B. W., et al. (2003).[1][2] "The role of the support in the hydrogenation of pyridine over Pd catalysts". Journal of Catalysis, 213(2), 270-279.[1][2] Link
-
Wagener, T., et al. (2021).[1][2][5] "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams". Angewandte Chemie Int.[1][5] Ed., 60(12), 6425-6429.[1][2][5] Link
-
BenchChem Technical Support. (2025). "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds". Link
-
Sreenivasulu, R., et al. (2015).[1][2] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst". Asian Journal of Chemistry, 27(12), 4603.[1][2] Link
-
Hegedus, L. (2025).[1] "Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts". ResearchGate.[1][6] Link
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
scaling up the synthesis of N-benzylpiperidine intermediates
Technical Support Center: N-Benzylpiperidine Synthesis Current Status: ● Systems Operational | Ticket Volume: High | Topic: Scale-Up & Troubleshooting
Welcome to the Process Chemistry Support Hub
User: Senior Process Chemist / R&D Lead Ticket Context: Scaling up N-benzylpiperidine intermediates (100g to 5kg scale). Assigned Specialist: Senior Application Scientist, Dr. Aris
You have reached the Tier 3 Technical Support guide for N-benzylpiperidine synthesis. This scaffold is ubiquitous in medicinal chemistry (e.g., Donepezil, antihistamines) but presents distinct safety and quality challenges upon scale-up. Below are the resolved workflows, troubleshooting guides, and validated protocols.
Module 1: Route Selection & Strategy (Knowledge Base)
Subject: Choosing between Direct Alkylation and Reductive Amination.
Technical Insight: While direct alkylation with benzyl halides is intuitive and uses cheaper reagents, it is chemically "dirty" on a large scale due to the Menshutkin reaction (quaternary ammonium salt formation). Reductive amination is the industry-preferred route for scale-up due to kinetic control over mono-alkylation, despite higher raw material costs [1, 3].
Decision Logic:
Figure 1: Decision matrix for synthetic route selection. Reductive amination offers superior impurity profiles for GMP environments.
Module 2: Troubleshooting & Ticket Resolution
Ticket #404: "I have 15% Quaternary Ammonium Salt Impurity."
Diagnosis: Over-alkylation during direct alkylation. The secondary amine product is more nucleophilic than the starting piperidine. Root Cause: Excess benzyl chloride or high local concentration hotspots.
Resolution Protocol:
-
Switch Reagent Order: Do not add piperidine to benzyl chloride. Add benzyl chloride dropwise to a solution of piperidine.
-
Stoichiometry Adjustment: Use a slight excess of piperidine (1.1 - 1.2 eq) rather than the alkylating agent. Unreacted piperidine is easier to remove (via distillation or water wash) than the quaternary salt [5].
-
Self-Validating Checkpoint: Monitor reaction by HPLC/UPLC. If the bis-alkylated peak exceeds 2% at 50% conversion, stop and dilute the reaction mixture.
-
Remediation: If the impurity is already present, use a cation-exchange resin (e.g., sulfonated polystyrene) to selectively trap the quaternary salt, or wash the organic layer with dilute acid (pH 4-5) where the product is protonated but the quaternary salt remains in the aqueous phase (solubility dependent) [2].
Ticket #503: "Thermal Runaway during Addition."
Diagnosis: Exothermic reaction exceeding cooling capacity. Root Cause: Benzyl chloride alkylation is highly exothermic. Accumulation of unreacted reagent followed by rapid initiation.
Resolution Protocol:
-
Dosing Control: Use a peristaltic pump for addition, not a dropping funnel. Link the pump to a thermocouple; if T > 35°C, the pump auto-stops.
-
Solvent Selection: Switch from Acetonitrile (polar aprotic, fast reaction) to Toluene or Ethyl Acetate (moderates rate).
-
Safety Note: Benzyl chloride is a potent lachrymator and potential carcinogen. Ensure scrubber systems are active for HCl off-gassing [1].
Ticket #505: "Persistent Emulsion during Work-up."
Diagnosis: Formation of fine precipitates or surfactant-like behavior of the amine. Root Cause: pH adjustment passed the isoelectric point too quickly, or presence of fine inorganic salts.
Resolution Protocol:
-
Filtration First: Filter the reaction mixture through Celite to remove inorganic salts (KCl/NaCl) before adding water.
-
pH Targeting:
-
N-benzylpiperidine pKa is ~9.5.
-
Acid Wash: Extract into aqueous HCl (pH 2). Impurities stay in organic.
-
Base Release: Basify aqueous layer slowly to pH 12.
-
-
The "Salt" Trick: If emulsion persists, add saturated brine. The increased ionic strength forces phase separation.
Module 3: Advanced Protocol (Continuous Flow)
Subject: Continuous Flow Reductive Amination for Scale-Up. Why: Flow chemistry manages the exotherm of imine formation and reduction efficiently, allowing for higher temperatures and faster rates without safety compromises [4, 6].
Protocol Parameters:
-
Reagents: Benzaldehyde (1.0 eq), Piperidine (1.1 eq), H₂ (gas) or Formic Acid (liquid reductant).
-
Catalyst: Packed bed reactor (Pd/C or polymer-supported cyanoborohydride).
-
Conditions: 60-80°C, 10-20 bar pressure (if using H₂).
Workflow Diagram:
Figure 2: Continuous flow setup for reductive amination. The packed bed reactor ensures high catalyst surface area and rapid heat dissipation.
Step-by-Step Execution:
-
Prime System: Flush reactor with solvent (MeOH or EtOH) to wet the catalyst bed.
-
Imine Formation: Pre-mix benzaldehyde and piperidine in a holding loop or use a T-mixer. Note: This step releases water; ensure your catalyst tolerates moisture.
-
Reduction: Pump the imine solution into the hydrogenated packed bed.
-
Self-Validating Checkpoint: Use in-line IR. Monitor the disappearance of the C=O stretch (1700 cm⁻¹) and C=N imine stretch (1640 cm⁻¹). If C=N persists, increase residence time (lower flow rate).
-
Collection: Product elutes continuously. Acidify immediately to form the stable HCl salt if storage is required.
Data Comparison: Batch vs. Flow
| Metric | Batch (Direct Alkylation) | Batch (Reductive Amination) | Continuous Flow (Reductive) |
| Yield | 65-75% | 85-90% | 92-98% |
| Purity (Crude) | Low (requires chromatography) | High (crystallization often sufficient) | Very High |
| E-Factor (Waste) | High (solvent + salts) | Medium | Low (Solvent recycling easier) |
| Safety Profile | Poor (Exotherm/Carcinogen) | Good | Excellent (Small active volume) |
| Throughput | 1 kg / 24 hrs | 1 kg / 12 hrs | 1 kg / 4 hrs |
FAQs (Rapid Resolution)
Q: Can I use Sodium Triacetoxyborohydride (STAB) for the flow process? A: STAB is excellent for batch but problematic in flow due to solubility issues (slurry clogging). For flow, use heterogeneous catalysts (Pd/C with H₂) or soluble reductants like pyridine-borane complexes.
Q: My product is colored yellow/orange. Is it pure? A: Pure N-benzylpiperidine is a colorless oil/solid. Color usually indicates oxidation of the piperidine ring or trace benzyl impurities. Distill under high vacuum or treat with activated charcoal.
Q: Regulatory concerns with Benzyl Chloride? A: Yes. It is a genotoxic impurity (GTI). If you use the alkylation route, you must prove (via purge studies) that benzyl chloride levels in the final API are < ppm limits. Reductive amination avoids this specific GTI risk [1].[1]
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Benzyl Chloride. Link
-
E3S Web of Conferences. (2019).[2] Removal of quaternary ammonium compounds in ion exchange process. Link
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Utility. Link
-
National Institutes of Health (PMC). (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Link
-
Organic Syntheses. (2014). Benzoyl piperidine and related alkylation protocols. Link
-
MIT. (2013). End-to-End Continuous Manufacturing of Pharmaceuticals. Link
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Benzoylphenylurea Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides an in-depth technical comparison of benzoylphenylurea (BPU) analogs, a versatile scaffold exhibiting a remarkable range of biological activities, from potent insecticides to promising anticancer and potential antiviral agents. By dissecting the structure-activity relationships (SAR), this guide aims to illuminate the causal links behind experimental observations and provide a framework for the rational design of novel, more effective analogs.
The Benzoylphenylurea Scaffold: A Privileged Structure in Medicinal Chemistry
The N-benzoyl-N'-phenylurea backbone is a deceptively simple structure that has proven to be a "privileged" scaffold in medicinal chemistry. Its conformational flexibility and the ability to introduce a wide variety of substituents on both the benzoyl and phenyl rings allow for the fine-tuning of its physicochemical properties and biological targets. This adaptability is the key to the diverse activities observed in its analogs.
Insecticidal Activity: Disrupting the Exoskeleton
The most well-established and commercially successful application of BPUs is as insect growth regulators.[1] Their primary mechanism of action is the inhibition of chitin synthesis, a crucial component of the insect exoskeleton.[1][2] This disruption of the molting process is lethal to larval stages of various insect pests.
Mechanism of Action: Inhibition of Chitin Synthase
Benzoylphenylureas are potent, non-competitive inhibitors of chitin synthase, a transmembrane enzyme responsible for polymerizing N-acetylglucosamine (NAG) into chitin chains.[3] While the exact binding site is still under investigation, it is believed that BPUs allosterically modulate the enzyme's activity, preventing the proper formation and deposition of chitin microfibrils.[2] This leads to a weakened and malformed cuticle, ultimately causing the insect larva to die during ecdysis.
Caption: Inhibition of chitin synthesis by benzoylphenylurea analogs.
Structure-Activity Relationship for Insecticidal Activity
The insecticidal potency of BPU analogs is highly dependent on the nature and position of substituents on both aromatic rings.[4][5]
-
Benzoyl Moiety (A-Ring): Substituents on this ring are crucial for activity.[4]
-
2,6-Dihalogenation: The presence of halogens (particularly fluorine or chlorine) at the 2 and 6 positions of the benzoyl ring is a common feature of highly active insecticidal BPUs, such as diflubenzuron and teflubenzuron.[6] These substituents are thought to lock the benzoyl group in a specific conformation that is optimal for binding to the target enzyme.
-
Other Substitutions: Introduction of other groups, such as heptafluoroisopropyl, has also led to potent insecticides.[7]
-
-
Phenyl Moiety (B-Ring): Substituents on this ring primarily influence the pharmacokinetic properties of the molecule, such as its hydrophobicity and metabolic stability.[4]
Comparative Performance of Insecticidal BPU Analogs
The following table summarizes the larvicidal activity (LC50 values) of several representative BPU analogs against various insect pests. A lower LC50 value indicates higher potency.
| Compound | Substituents (Benzoyl Ring) | Substituents (Phenyl Ring) | Target Pest | LC50 (mg/L) | Reference |
| Diflubenzuron | 2,6-difluoro | 4-chloro | Spodoptera exigua | 0.045 | [10] |
| Lufenuron | 2,5-dichloro | 4-(2-chloro-4-trifluoromethylphenoxy) | Spodoptera exigua | 0.003 | [11] |
| Novaluron | 2,6-difluoro | 4-(3-chloro-5-trifluoromethyl-2-pyridyloxy) | Spodoptera exigua | 0.002 | [11] |
| Hexaflumuron | 2,6-difluoro | 4-(3,5-dichloro-2-pyridyloxy) | Spodoptera exigua | 0.001 | [10] |
| Chlorfluazuron | 2,6-dichloro | 4-(3,5-dichloro-2-pyridyloxy) | Plutella xylostella | 0.004 | [10] |
| Flucycloxuron | 2,6-difluoro | 4-(trans-4-pentylcyclohexyl)oxy | Mythimna separata | 0.012 | [12] |
Anticancer Activity: Targeting the Cytoskeleton
More recently, BPU analogs have emerged as a promising class of anticancer agents.[13][14][15] Their mechanism of action in cancer cells is fundamentally different from their insecticidal activity, highlighting the remarkable versatility of this scaffold.
Mechanism of Action: Inhibition of Tubulin Polymerization
Several studies have demonstrated that anticancer BPU analogs act as inhibitors of tubulin polymerization.[16][17] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, these BPU analogs disrupt the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[18]
Caption: Inhibition of tubulin polymerization by anticancer BPU analogs.
Structure-Activity Relationship for Anticancer Activity
The SAR for anticancer activity differs significantly from that for insecticidal activity.
-
Benzoyl Moiety (A-Ring):
-
Nitro Group: A nitro group at the 2-position of the benzoyl ring has been shown to be important for potent antitumor activity.[13]
-
Other Substitutions: Modifications on the benzoyl ring can significantly impact cytotoxicity.
-
-
Phenyl Moiety (B-Ring):
-
Pyrimidinyloxy Group: The presence of a 4-(2-pyrimidinyloxy)phenyl group has been associated with high antitumor activity.[13]
-
Halogenation: In some series, halogen substitution at the 6-position of the phenyl ring enhances anticancer activity.[16]
-
Sulfur Linkage: The introduction of a sulfur atom as a linker to a heterocyclic ring on the phenyl moiety has led to analogs with increased potency.[17]
-
Comparative Performance of Anticancer BPU Analogs
The following table presents the in vitro cytotoxic activity (IC50 values) of selected BPU analogs against various human cancer cell lines.
| Compound | Substituents (Benzoyl Ring) | Substituents (Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-nitro | 4-(2-pyrimidinyloxy) | P388 leukemia | 0.03 | [13] |
| 11e | 3-iodoacetamido | 6-fluoro | CEM (leukemia) | 0.01 | [16] |
| 14b | 3-iodoacetamido | 6-fluoro | MCF-7 (breast) | 0.04 | [16] |
| 6n | 2-amino | 4-(5-bromopyrimidin-2-ylsulfanyl) | MCF-7 (breast) | 0.05 | [17] |
| 7d | 2-nitro | 4-(5-bromopyrimidin-2-ylsulfanyl) | MCF-7 (breast) | 0.02 | [17] |
Antiviral Activity: An Emerging Frontier
The exploration of BPU analogs as antiviral agents is a more recent and less developed area of research. However, the structural similarity of some BPUs to other known antiviral compounds suggests potential in this therapeutic area. The primary approach for evaluating antiviral activity involves in vitro assays to determine the compound's ability to inhibit viral replication in host cells.[19][20][21]
General Principles of Antiviral Screening
A typical workflow for assessing the antiviral potential of BPU analogs involves:
-
Cytotoxicity Assay: To determine the concentration at which the compound is toxic to the host cells (CC50).
-
Antiviral Efficacy Assay: To measure the concentration at which the compound inhibits viral replication by 50% (EC50).
-
Selectivity Index (SI) Calculation: The ratio of CC50 to EC50 (SI = CC50/EC50) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A high SI value indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.
Caption: General workflow for in vitro antiviral screening.
While specific SAR data for antiviral BPU analogs is currently limited, the general principles of drug design, including optimizing for target affinity and minimizing host cell toxicity, will be crucial in developing this class of compounds as effective antiviral agents.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the reliability and reproducibility of SAR studies, it is essential to employ robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.
In Vitro Chitin Synthase Inhibition Assay
This assay measures the direct inhibitory effect of BPU analogs on the activity of chitin synthase.[3][11]
1. Enzyme Preparation: a. Homogenize insect tissue (e.g., integument from third-instar larvae) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris. c. Collect the supernatant containing the crude enzyme extract.
2. Assay Procedure: a. In a microplate well, combine the enzyme extract with a reaction buffer containing the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and necessary cofactors (e.g., MgCl2). b. Add the BPU analog at various concentrations to the experimental wells. Include a control with no inhibitor. c. Incubate the plate at an optimal temperature (e.g., 30°C) for a specific time to allow for chitin synthesis. d. Stop the reaction (e.g., by adding a strong acid). e. Quantify the newly synthesized chitin using a suitable method, such as a chitin-binding probe (e.g., wheat germ agglutinin) conjugated to a reporter molecule.
3. Data Analysis: a. Calculate the percentage of inhibition of chitin synthase activity for each BPU concentration relative to the control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24]
1. Cell Seeding: a. Plate cancer cells in a 96-well plate at a predetermined optimal density. b. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the BPU analogs in cell culture medium. b. Replace the medium in the wells with the medium containing the test compounds. Include untreated control wells. c. Incubate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. b. Incubate for 2-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement: a. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. b. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
The benzoylphenylurea scaffold continues to be a rich source of biologically active compounds with diverse therapeutic potential. The well-established SAR for their insecticidal activity provides a solid foundation for the development of new and improved pest control agents. The more recent discovery of their potent anticancer activity through the inhibition of tubulin polymerization has opened up exciting new avenues for cancer chemotherapy. While the exploration of their antiviral properties is still in its infancy, the adaptability of the BPU scaffold suggests that with further research and rational design, novel antiviral agents may be developed.
The key to unlocking the full potential of BPU analogs lies in a deep understanding of their SAR. By systematically modifying the substituents on the benzoyl and phenyl rings and evaluating the resulting changes in biological activity, researchers can continue to develop more potent, selective, and safer compounds for a wide range of applications. The experimental protocols outlined in this guide provide a framework for conducting these essential studies with scientific rigor and integrity.
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A Senior Application Scientist's Guide to the Experimental Validation of In Silico Predictions for Novel Urea Compounds
In modern drug discovery, the urea moiety is a cornerstone of medicinal chemistry, integral to numerous approved therapies due to its unique ability to form stable hydrogen bonds with biological targets.[1][2][3] Computational, or in silico, techniques like molecular docking and molecular dynamics simulations have become indispensable for rapidly screening virtual libraries and predicting the binding affinity of novel urea derivatives against specific protein targets.[4][5] However, a computational prediction is merely a well-formed hypothesis. The transition from a promising in silico model to a viable drug candidate is paved with rigorous experimental validation.[6][7]
This guide provides a comprehensive framework for validating these computational predictions, structured not as a rigid protocol, but as a logical, field-proven workflow. We will move from synthesizing the physical compound to confirming its target engagement, cellular activity, and preliminary drug-like properties, explaining the causality behind each experimental choice to ensure a self-validating and trustworthy process.
Part 1: Foundational Validation - Synthesis and Structural Confirmation
The first and most critical step is to synthesize the computationally designed molecule. An in silico prediction is worthless if the corresponding compound cannot be produced or if its actual structure differs from the model.
Causality: Before any biological evaluation, we must be certain that the physical substance we are testing is identical in structure and purity to the one designed computationally. Impurities or an incorrect structure can lead to misleading biological data, invalidating all subsequent experiments.
Common Synthetic Approaches for Urea Derivatives
The synthesis of urea compounds is well-established, often proceeding through an isocyanate intermediate.[3]
-
Reaction of Amines with Phosgene or Equivalents: The traditional method involves reacting an amine with phosgene.[3] However, due to the high toxicity of phosgene, safer crystalline substitutes like triphosgene (bis(trichloromethyl)carbonate, BTC) or N,N'-Carbonyldiimidazole (CDI) are now widely preferred.[3] CDI is particularly advantageous as it is a stable solid and does not produce chlorinated byproducts.[3]
-
Synthesis via Isocyanates: A primary amine is treated with a phosgene equivalent to form an isocyanate intermediate. This intermediate is then reacted with a second primary or secondary amine to yield the final unsymmetrical urea derivative. This two-step process allows for precise control over the final structure.[3][8]
Protocol: Characterization and Purity Assessment
Once synthesized, the compound's identity and purity must be unequivocally confirmed.
Step-by-Step Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Validation Check: The proton NMR should show two broad singlets for the -NH protons of the urea moiety (or one if one nitrogen is trisubstituted).[9] The carbon NMR will display a characteristic peak for the urea carbonyl group, typically in the 155-161 ppm range.[9] The overall spectra must match the predicted structure.
-
-
Mass Spectrometry (MS):
-
Analyze the compound using High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source.
-
Validation Check: The measured mass-to-charge ratio (m/z) should match the calculated molecular weight of the intended compound to within a few parts per million (ppm), confirming its elemental composition.[10]
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid compound.
-
Validation Check: Look for characteristic absorption bands: N-H stretching (around 3300 cm⁻¹) and a strong C=O (carbonyl) stretching band (around 1700 cm⁻¹), confirming the presence of the core urea functional group.[8]
-
-
Purity Analysis (HPLC):
-
Analyze the final compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV).
-
Validation Check: The chromatogram should show a single major peak, indicating a purity of >95%, which is the standard for compounds entering biological screening.
-
Part 2: Target-Centric Validation - From Binding Prediction to Biochemical Proof
With a confirmed, pure compound in hand, the next step is to test the primary in silico hypothesis: Does the compound interact with its intended molecular target?
Causality: Biochemical assays provide the first direct, quantitative measure of a compound's effect on its purified target (e.g., an enzyme). This directly validates the computational prediction of interaction and provides a crucial potency metric (IC₅₀) that can be used to compare different compounds in a series.
Experimental Workflow: Enzyme Inhibition Assay
Many urea derivatives are designed as enzyme inhibitors, particularly targeting kinases or urease.[11][12][13]
Step-by-Step Protocol: Generic Urease Inhibition Assay
This protocol measures the inhibition of urease, an enzyme that hydrolyzes urea into ammonia.[14][15]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create serial dilutions to achieve a range of final assay concentrations.
-
Prepare a solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a urea substrate solution in the same buffer. The concentration should ideally be at or near the enzyme's Km value to ensure sensitivity to different inhibition modalities.[15]
-
Prepare the ammonia detection reagent (e.g., using the Berthelot (indophenol) method, which produces a colored product).[12]
-
-
Assay Execution (96-well plate format):
-
Add 2 µL of the compound dilutions (and DMSO alone for a no-inhibitor control) to appropriate wells.[15]
-
Add 50 µL of the urease enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the urea substrate solution to all wells.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C. Ensure the reaction is in the linear range.
-
Stop the reaction and develop the color by adding the detection reagents.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~630 nm for the Berthelot assay).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Comparing In Silico and In Vitro Results
The goal is to see a correlation between the predicted binding strength and the measured biological activity. While a perfect linear relationship is rare, more potent compounds should generally have better-predicted binding energies.
| Compound ID | Predicted Binding Energy (kcal/mol)[4] | Experimental IC₅₀ (µM)[13] |
| Urea-001 | -12.69 | 10.11 |
| Urea-002 | -11.74 | 27.0 |
| Urea-003 | -11.22 | 45.5 |
| Urea-004 | -9.50 | >100 |
Part 3: Cellular Validation - Assessing Phenotypic Consequences
Confirming target engagement is essential, but it doesn't guarantee a therapeutic effect. The next logical step is to determine if inhibiting the target within a living cell produces the desired biological outcome (phenotype), such as killing a cancer cell.[16][17]
Causality: Cell-based assays bridge the gap between molecular interaction and biological function. They validate that the compound can cross the cell membrane, engage its target in a complex cellular environment, and trigger a predicted downstream effect. This is a more biologically relevant validation than a simple biochemical assay.[18]
Caption: High-level workflow for the experimental validation of in silico predictions.
Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19] It is a workhorse for screening potential anticancer agents.
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the novel urea compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
Protocol: Caspase-3/7 Apoptosis Assay
If the predicted mechanism of cell death is apoptosis, this must be confirmed.
Step-by-Step Protocol:
This protocol uses a commercial luminescent assay (e.g., Caspase-Glo® 3/7).[20]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, but use opaque-walled 96-well plates suitable for luminescence.
-
Reagent Preparation and Addition: After the treatment period, allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation and Measurement: Mix the contents by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[20] An increase in signal compared to the control indicates apoptosis induction.
Caption: RAF/MEK/ERK pathway, a common target for urea-based kinase inhibitors.[20]
Part 4: Preclinical Foresight - Early ADME/Tox Profiling
A compound that is potent in a petri dish may fail in a living organism due to poor absorption, rapid metabolism, or unacceptable toxicity.[22][23] Early in vitro assessment of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical validation step to ensure a compound has "drug-like" potential.[24][25]
Causality: These assays predict how a drug might behave in vivo. By identifying potential liabilities like poor permeability or high toxicity early, we can deprioritize compounds that are likely to fail later in development, saving significant time and resources. This aligns with regulatory expectations for preclinical data packages.[26][27]
Key In Vitro ADME/Tox Assays
-
Metabolic Stability: Assessed using liver microsomes or S9 fractions to determine how quickly a compound is metabolized by key enzymes like Cytochrome P450s (CYPs).[24]
-
Membrane Permeability: Often evaluated using the Caco-2 cell permeability assay, which models the human intestinal barrier to predict oral absorption.[24][28]
-
Cytotoxicity: While already assessed with MTT, an LDH assay can provide complementary data. The Lactate Dehydrogenase (LDH) assay measures membrane integrity, identifying necrotic cell death.[20]
-
Plasma Protein Binding: Determines the fraction of a compound bound to plasma proteins, which affects its distribution and availability to reach the target site.[24]
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.[20]
-
LDH Reaction: Prepare the LDH reaction mixture from a commercial kit according to the manufacturer's protocol. Add the mixture to the supernatant in the new plate.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. The reaction produces a colored formazan product.
-
Data Analysis: Stop the reaction and measure the absorbance at ~490 nm. The amount of LDH released is proportional to the number of cells with damaged plasma membranes.
Data Presentation: ADME/Tox Profile Comparison
| Compound ID | In Silico Caco-2 Perm. (logPapp)[25] | Experimental Caco-2 Perm. (10⁻⁶ cm/s)[24] | Microsomal Stability (% remaining @ 60 min)[24] |
| Urea-001 | High | 15.2 | 85% |
| Urea-002 | High | 12.5 | 62% |
| Urea-003 | Medium | 4.1 | 25% |
| Urea-004 | Low | <1.0 | <5% |
Conclusion
The validation of in silico predictions for novel urea compounds is a multi-step, integrated process that forms the bedrock of modern, efficient drug discovery. It begins with the tangible creation and confirmation of the molecule and progresses through a logical gauntlet of experiments designed to answer critical questions: Does it hit the target? Does it work in a cell? And does it have the potential to work in a whole organism?
By systematically progressing from biochemical target engagement to cell-based phenotypic assays and early ADME/Tox profiling, researchers can build a robust data package. This self-validating workflow ensures that only the most promising, well-characterized compounds advance toward further preclinical and clinical development, maximizing the probability of translating a computational hypothesis into a life-changing therapeutic.[29][30]
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Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed - NIH. [Link]
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Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). RSC Publishing. [Link]
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Li, Q., et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. PubMed - NIH. [Link]
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The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioAgilytix. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. (2024). ResearchGate. [Link]
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TRANSLATING FROM TARGET TO CLINICAL TRIAL: WHAT YOU NEED TO KNOW ABOUT PRECLINICAL STUDIES. (2022). YouTube. [Link]
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The Pivotal Role of Isomerism in the Biological Activity of Benzoylpiperidines: A Comparative Analysis
The benzoylpiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds targeting a spectrum of therapeutic areas, including neurodegenerative diseases, cancer, and infectious agents.[1][2] Its metabolic stability and synthetic tractability make it an attractive scaffold for drug design.[1] However, the efficacy and selectivity of benzoylpiperidine-based agents are profoundly influenced by their three-dimensional architecture. This guide provides an in-depth comparative analysis of how positional and stereoisomerism within the benzoylpiperidine framework dictates biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.
The Significance of Isomeric Variation
The precise spatial arrangement of functional groups on the benzoyl and piperidine rings can dramatically alter a molecule's interaction with its biological target. Even subtle changes, such as shifting a substituent from the ortho to the para position on the benzoyl ring, can lead to orders-of-magnitude differences in potency and selectivity. This is primarily due to the specific steric and electronic requirements of the target's binding pocket. Similarly, chiral centers within the piperidine ring result in enantiomers that can exhibit vastly different pharmacological profiles.[3] Understanding these structure-activity relationships (SAR) is paramount for rational drug design and lead optimization.
Case Study 1: Positional Isomerism and Acetylcholinesterase Inhibition
A compelling example of the impact of positional isomerism is observed in the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4] In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the position of substituents on the benzamide moiety was found to be a critical determinant of inhibitory activity.
A key finding from this research was that substituting the benzamide with a bulky group at the para position led to a substantial increase in anti-AChE activity.[4] This suggests that the active site of AChE can accommodate larger substituents at this position, potentially leading to enhanced binding interactions. The most potent compound identified in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 of 0.56 nM, features a large benzylsulfonyl group in the para position.[4]
Conversely, modifications to other parts of the molecule, such as the N-benzoylpiperidine derivative, resulted in a near-complete loss of activity, highlighting the specific requirements of the target.[4]
Comparative Data: Acetylcholinesterase Inhibitors
| Compound/Isomer | Key Structural Feature | Target | IC50 (nM) | Reference |
| Lead Compound | Unsubstituted Benzamide | AChE | Moderate Activity | [4] |
| Derivative 21 | para-benzylsulfonyl Benzamide | AChE | 0.56 | [4] |
| N-benzoylpiperidine | Benzoyl group on piperidine nitrogen | AChE | Inactive | [4] |
Case Study 2: Ortho vs. Para Substitution in Cytotoxic Piperidones
Research into 3,5-bis(benzylidene)-4-piperidones as potential cytotoxic agents provides a direct comparison of ortho- and para-substituted isomers. In these studies, the placement of substituents on the aryl rings significantly influenced the compounds' potency against various cancer cell lines.[5]
The evidence suggests that compounds with ortho -substituents are generally more potent than their para-substituted counterparts, or at the very least, equipotent.[5] For instance, in two-thirds of the comparisons made, placing a substituent in the ortho position resulted in a greater cytotoxic potency than the same substituent in the para position.[5] This indicates that the steric bulk or electronic effects of an ortho group may favor a conformation that enhances binding to the biological target responsible for cytotoxicity.
Comparative Data: Cytotoxicity of Substituted Piperidones (IC50 in µM)
| Cell Line | Unsubstituted | ortho-chloro | para-chloro | ortho-methoxy | para-methoxy | Reference |
| Molt4/C8 | >10 | 1.9 | 3.1 | 1.8 | 3.7 | [5] |
| CEM | 5.2 | 2.5 | 3.5 | 2.1 | 4.2 | [5] |
| L1210 | 8.9 | 3.1 | 4.8 | 2.9 | 5.5 | [5] |
The Role of Stereoisomerism
Chirality introduces another layer of complexity and opportunity in drug design. Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of biological systems, such as receptors and enzymes.[3] This can lead to one enantiomer being therapeutically active while the other is inactive or even responsible for undesirable side effects.
Experimental Protocols
To provide a framework for researchers, the following are generalized, step-by-step methodologies for key experiments used to evaluate the biological activity of benzoylpiperidine isomers.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
AChE solution (from electric eel).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Test compounds (benzoylpiperidine isomers) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 25 °C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Plate cancer cells (e.g., Molt4/C8, CEM, L1210) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the benzoylpiperidine isomers and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the comparative analysis of benzoylpiperidine isomers.
Caption: Influence of ortho vs. para substitution on biological activity.
Caption: Differential binding of enantiomers to a chiral receptor.
Conclusion
The biological activity of benzoylpiperidine derivatives is intricately linked to their isomeric forms. Both positional isomerism on the aromatic ring and stereoisomerism within the piperidine scaffold are critical determinants of pharmacological activity. A thorough understanding and systematic evaluation of these isomeric effects are essential for the successful design and development of novel benzoylpiperidine-based therapeutic agents. The case studies presented herein underscore the necessity of considering all possible isomeric forms during the lead optimization process to maximize potency and selectivity while minimizing off-target effects.
References
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Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. MDPI. Available at: [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available at: [Link]
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Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. PubMed. Available at: [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]
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Comparison of IC50 values (µM) among all compounds and the reference... ResearchGate. Available at: [Link]
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Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. Available at: [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. CiteDrive. Available at: [Link]
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General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. ResearchGate. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
